Hpse1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H30N2O6 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(5S,6R,7R,8S)-7,8-dihydroxy-2-[2-(3-phenoxyphenyl)ethyl]-6-(2-phenylethoxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C30H30N2O6/c33-26-27(34)29-31-22(15-14-21-10-7-13-24(18-21)38-23-11-5-2-6-12-23)19-32(29)25(30(35)36)28(26)37-17-16-20-8-3-1-4-9-20/h1-13,18-19,25-28,33-34H,14-17H2,(H,35,36)/t25-,26+,27+,28+/m0/s1 |
InChI Key |
WKAPFHFZEZLTLU-KUXCXQDQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H](C3=NC(=CN3[C@@H]2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2C(C(C3=NC(=CN3C2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Hpse1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hpse1-IN-1 has emerged as a significant inhibitor of Heparanase-1 (HPSE1), an endo-β-D-glucuronidase that plays a pivotal role in extracellular matrix (ECM) remodeling. HPSE1 is the only known mammalian enzyme capable of cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), critical components of the basement membrane and ECM.[1][2][3] This enzymatic activity is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and tumor metastasis.[1][4] Overexpression of HPSE1 is a hallmark of many cancers and is associated with poor prognosis.[4][5] Consequently, the development of potent and selective HPSE1 inhibitors like this compound represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, selectivity, and the signaling pathways it modulates through its interaction with HPSE1.
Core Mechanism of Action: Inhibition of Heparanase-1
This compound is a potent and selective inhibitor of HPSE1.[6] Identified as a tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative, it exerts its inhibitory effect by binding to the active site of the HPSE1 enzyme.[1][6] The crystal structure of human HPSE1 in complex with related inhibitors reveals that these compounds occupy the substrate-binding cleft, preventing the enzymatic cleavage of heparan sulfate.[7]
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound and its analogs have been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentrations (IC50) against HPSE1 and other related enzymes.
| Compound | HPSE1 IC50 (nM) | GUSβ IC50 (µM) | GBA IC50 (µM) | Reference |
| This compound (Compound 16) | 1.8 | >100 | >100 | [8] |
| Compound 2 | 4.4 | 12 | 16 | [1] |
| Compound 4e | 0.61 | 2.1 | 1.9 | [1] |
| Compound 18 | 0.58 | >100 | >100 | [1] |
GUSβ: exo-β-d-glucuronidase, GBA: glucocerebrosidase
Experimental Protocols
Heparanase-1 (HPSE1) Inhibition Assay
This assay quantifies the inhibitory effect of compounds on HPSE1 activity using fondaparinux as a substrate.
Materials:
-
Recombinant human HPSE1
-
Fondaparinux sodium
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound, recombinant human HPSE1, and assay buffer.
-
Incubate the mixture at 37°C for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding fondaparinux sodium to each well.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a basic solution or by heat inactivation).
-
Measure the product formation using a suitable detection method, such as a colorimetric or fluorometric assay that detects the cleavage products of fondaparinux.[5][9]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Off-Target Enzyme Inhibition Assays (GUSβ and GBA)
To assess the selectivity of this compound, its inhibitory activity against related enzymes such as β-glucuronidase (GUSβ) and glucocerebrosidase (GBA) is measured.
GUSβ Inhibition Assay:
-
Substrate: 4-Methylumbelliferyl-β-D-glucuronide (4-MUG)
-
Procedure: Similar to the HPSE1 assay, the test compound is incubated with GUSβ enzyme, followed by the addition of the 4-MUG substrate. The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured to determine enzyme activity and inhibition.
GBA Inhibition Assay:
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside
-
Procedure: The assay follows the same principle as the GUSβ assay, with GBA enzyme and its specific fluorogenic substrate. The resulting fluorescence is quantified to assess the inhibitory potential of the test compound.[3][10][11]
Signaling Pathways Modulated by HPSE1 Inhibition
By inhibiting HPSE1, this compound can modulate several downstream signaling pathways that are crucial for tumor progression, angiogenesis, and inflammation.
HPSE1 and Extracellular Matrix Degradation
HPSE1's primary function is the degradation of heparan sulfate chains in the extracellular matrix. This process is a critical step in enabling cell invasion and metastasis. By inhibiting HPSE1, this compound helps maintain the integrity of the ECM, thereby reducing the invasive potential of cancer cells.
HPSE1 and Growth Factor Signaling (VEGF, FGF)
Heparan sulfate chains sequester a variety of growth factors, including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). HPSE1-mediated degradation of HS releases these growth factors, making them available to bind to their receptors and promote angiogenesis and cell proliferation. This compound, by inhibiting HPSE1, can attenuate this process.[12][13]
HPSE1 and Downstream Intracellular Signaling Cascades (ERK, Akt)
HPSE1 activity has been shown to influence key intracellular signaling pathways, such as the ERK/MAPK and PI3K/Akt pathways, which are central to cell survival, proliferation, and migration.[6][7][14] The release of growth factors and the direct interaction of HPSE1 with cell surface receptors can trigger these cascades. By blocking HPSE1, this compound can lead to the downregulation of these pro-tumorigenic signaling pathways.
Conclusion
This compound is a highly potent and selective small molecule inhibitor of Heparanase-1. Its mechanism of action is centered on the direct inhibition of the enzymatic activity of HPSE1, which in turn disrupts the degradation of the extracellular matrix, mitigates the release of pro-angiogenic and pro-proliferative growth factors, and downregulates key intracellular signaling pathways such as ERK/MAPK and PI3K/Akt. These multifaceted effects make this compound a compelling candidate for further investigation in the development of novel therapeutics for cancer and other diseases characterized by aberrant HPSE1 activity. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the biological activities of this and other HPSE1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The Pathophysiological Functions of Heparanases: From Evolution, Structural and Tissue‐Specific Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a colorimetric assay for heparanase activity suitable for kinetic analysis and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heparanase Enhances the Insulin Receptor Signaling Pathway to Activate Extracellular Signal-regulated Kinase in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Hpse1-IN-1: A Comprehensive Technical Guide to its Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hpse1-IN-1 has emerged as a selective and potent inhibitor of Heparanase-1 (HPSE1), an endo-β-D-glucuronidase with significant implications in various pathological processes, including cancer metastasis, inflammation, and kidney diseases. This technical guide provides an in-depth analysis of this compound's target engagement, selectivity, and the underlying molecular interactions. We present detailed quantitative data on its inhibitory activity, comprehensive experimental protocols for its characterization, and a visual representation of the key signaling pathways modulated by its target, HPSE1. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Introduction
Heparanase-1 (HPSE1) is the sole mammalian endoglycosidase capable of cleaving heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs). HSPGs are integral components of the extracellular matrix (ECM) and cell surfaces, playing crucial roles in cell adhesion, signaling, and growth factor sequestration. The enzymatic activity of HPSE1 leads to the degradation of the ECM, release of HS-bound growth factors and cytokines, and subsequent promotion of cell invasion, angiogenesis, and inflammation.[1] Given its pivotal role in disease progression, HPSE1 has become an attractive therapeutic target. This compound (also referred to as compound 16 in some literature) is a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative identified as a potent and selective inhibitor of HPSE1.[2] This guide will elucidate the specifics of its target interaction and provide the necessary technical details for its study.
Target Profile of this compound
The primary target of this compound is the enzyme Heparanase-1 (HPSE1) . It also exhibits inhibitory activity against two other glycosidases, albeit at significantly lower potencies, highlighting its selectivity.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary target and potential off-targets has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | This compound IC50 (nM) | Reference Compound 2 IC50 (nM) |
| Heparanase-1 (HPSE1) | 4.4 | 32 |
| exo-β-d-glucuronidase (GUSβ) | 1300 | 110 |
| Glucocerebrosidase (GBA) | 8800 | 1800 |
Table 1: Inhibitory activity of this compound and a reference compound against HPSE1 and related glycosidases. Data sourced from Imai Y et al., Bioorg Med Chem Lett, 2024.[2]
Experimental Protocols
This section provides detailed methodologies for the key enzymatic assays used to characterize the inhibitory activity of this compound.
Heparanase-1 (HPSE1) Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of compounds against human HPSE1 using a fluorogenic substrate.
Materials:
-
Recombinant human HPSE1 (active heterodimer)
-
Fluorogenic heparan sulfate substrate (e.g., Fondaparinux-based substrate coupled to a fluorophore)
-
Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 5.0
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the fluorophore used)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add 10 µL of the diluted test compound to each well. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 20 µL of pre-warmed (37°C) recombinant human HPSE1 solution (final concentration ~0.5 ng/µL) to each well, except for the substrate control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic heparan sulfate substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
exo-β-D-Glucuronidase (GUSβ) Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory activity of compounds against GUSβ.
Materials:
-
Recombinant human GUSβ
-
4-Methylumbelliferyl β-D-glucuronide (MUG) substrate
-
Assay Buffer: 0.1 M sodium acetate, pH 4.5
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.4
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~365/445 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To each well of a 96-well black microplate, add 10 µL of the diluted test compound.
-
Add 20 µL of recombinant human GUSβ solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of MUG substrate solution (final concentration ~1 mM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of Stop Solution.
-
Measure the fluorescence intensity at the specified wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the HPSE1 assay.
Glucocerebrosidase (GBA) Inhibition Assay (Fluorometric)
This protocol details a method for measuring the inhibitory activity of compounds against GBA.[3]
Materials:
-
Recombinant human GBA
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUGlc) substrate
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate and 0.1% Triton X-100
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.4
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~365/445 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add 10 µL of the diluted test compound.
-
Add 20 µL of recombinant human GBA solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 4-MUGlc substrate solution (final concentration ~2.5 mM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 150 µL of Stop Solution.
-
Measure the fluorescence intensity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
HPSE1 activity initiates a cascade of downstream signaling events that are crucial for various cellular processes. Understanding these pathways is key to comprehending the therapeutic potential of HPSE1 inhibitors like this compound.
HPSE1-Mediated Signaling Pathways
HPSE1 exerts its effects through both its enzymatic and non-enzymatic functions, influencing several key signaling pathways.
References
- 1. Structure-based lead optimization to improve potency and selectivity of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid series of heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
The Discovery and Development of Heparanase-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heparanase-1 (HPSE1) is the sole mammalian endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces.[1][2] This enzymatic activity plays a critical role in ECM remodeling, facilitating processes such as cell migration, invasion, and angiogenesis.[1][3] Overexpression of HPSE1 is implicated in the pathogenesis of numerous diseases, including cancer, inflammation, diabetes, and viral infections, making it a compelling therapeutic target.[2][4] This technical guide provides an in-depth overview of the discovery and development of small-molecule HPSE1 inhibitors, focusing on the underlying biological pathways, key experimental methodologies, and data-driven insights to guide future research and drug development efforts. While a specific inhibitor designated "Hpse1-IN-1" is not prominently documented in publicly available literature, this guide will address the general principles and key findings applicable to the development of novel HPSE1 inhibitors.
Introduction to Heparanase-1 (HPSE1)
HPSE1 is initially synthesized as a 68 kDa precursor (proHPSE1) which is processed into a 65 kDa form in the Golgi apparatus.[5] Following secretion and subsequent endocytosis, proHPSE1 is activated within lysosomes by cathepsin L, which cleaves a linker peptide to yield a non-covalently associated heterodimer of an 8 kDa and a 50 kDa subunit, representing the active enzyme.[3][5]
The primary function of HPSE1 is the cleavage of heparan sulfate (HS) chains at specific sites, releasing HS fragments of 5-7 kDa.[1] This degradation of HSPGs has profound biological consequences:
-
ECM Remodeling: By breaking down the structural integrity of the ECM, HPSE1 facilitates the movement of cells, a process hijacked by cancer cells for metastasis.[6]
-
Release of Bioactive Molecules: HSPGs sequester a variety of growth factors, cytokines, and chemokines, such as vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and transforming growth factor-β (TGF-β).[1] HPSE1-mediated cleavage of HS chains releases these molecules, promoting signaling pathways involved in angiogenesis and cell proliferation.[1][6]
-
Modulation of Cell Signaling: HPSE1 can directly influence signaling pathways, including the activation of AKT, ERK, and Wnt/β-catenin pathways, to promote tumor cell proliferation and migration.[7][8]
Given its central role in disease progression, the inhibition of HPSE1 has emerged as a promising therapeutic strategy.
The HPSE1 Signaling Pathway and Points of Intervention
The multifaceted role of HPSE1 in physiology and pathology is rooted in its ability to modulate the tumor microenvironment and intracellular signaling cascades. Understanding these pathways is crucial for identifying effective points for therapeutic intervention.
Discovery and Development of HPSE1 Inhibitors
The development of HPSE1 inhibitors has been a significant focus of research, with various strategies employed to identify and optimize potent and selective compounds.
Screening Strategies
The discovery of novel HPSE1 inhibitors often begins with high-throughput screening (HTS) of large chemical libraries.
References
- 1. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of small-molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Single-Stranded Nucleic Acid Aptamers against the Pro-Angiogenic and Metastatic Enzyme Heparanase (HPSE1) | PLOS One [journals.plos.org]
- 4. Chemical toolbox to interrogate Heparanase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grtc.ucsd.edu [grtc.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. biosave.com [biosave.com]
Hpse1-IN-1 CAS number and supplier information
An In-depth Examination of the Selective Heparanase-1 Inhibitor
This technical guide provides a comprehensive overview of Hpse1-IN-1, a selective inhibitor of Heparanase-1 (HPSE1), for researchers, scientists, and drug development professionals. This document details its chemical properties, supplier information, biological activity, and the signaling pathways it modulates.
Chemical Identity and Supplier Information
This compound, also referred to as compound 16 in its primary discovery literature, is a potent and selective inhibitor of heparanase-1.[1][2]
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 2876926-29-1[2][3] |
| Molecular Formula | C₃₀H₃₀N₂O₆[3] |
| Molecular Weight | 514.57 g/mol [3] |
Suppliers:
| Supplier | Product Number |
| MedChemExpress | HY-155410[2] |
| Axygen | |
| Ambeed | A1601167[4] |
| ChemicalBook |
Biological Activity and Selectivity
This compound is a tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative.[1] It demonstrates potent and selective inhibitory activity against heparanase-1 (HPSE1), an endo-β-d-glucuronidase that degrades heparan sulfate proteoglycans.[1] Notably, this compound exhibits improved selectivity for HPSE1 over other enzymes like exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA) when compared to earlier compounds in its series.[1]
| Target | Activity |
| Heparanase-1 (HPSE1) | Potent Inhibitor[1] |
| exo-β-d-glucuronidase (GUSβ) | Reduced Inhibitory Activity[1] |
| glucocerebrosidase (GBA) | Reduced Inhibitory Activity[1] |
Experimental Protocols
The following are generalized experimental protocols based on the discovery and characterization of this compound and similar heparanase inhibitors. For specific details, it is recommended to consult the primary publication by Imai Y et al. (2024).
In Vitro HPSE1 Inhibition Assay:
A typical assay to determine the inhibitory activity of this compound against HPSE1 would involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human HPSE1 and a suitable heparan sulfate substrate are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Reaction: The enzyme, substrate, and inhibitor are incubated together for a defined period at an optimal temperature.
-
Detection: The degradation of the heparan sulfate substrate is measured. This can be achieved through various methods, such as monitoring the release of a fluorescently labeled fragment.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
Heparanase-1 plays a crucial role in the remodeling of the extracellular matrix and is implicated in various pathological processes, including cancer and inflammation.[5] Its activity influences several signaling pathways. This compound, by inhibiting HPSE1, is expected to modulate these pathways.
HPSE1 activity can lead to the release of heparan sulfate-bound growth factors and cytokines, which in turn can activate downstream signaling cascades. Some of the key pathways influenced by HPSE1 include:
-
VEGF Signaling: HPSE1 can induce the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, through the activation of Src, Akt, and p38 signaling pathways.[6]
-
ERK Signaling: HPSE1 activity can lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, survival, and differentiation.[7]
-
p38 MAPK Signaling: In colorectal cancer, HPSE1 has been shown to regulate the expression of Matrix Metalloproteinase-1 (MMP1) via the p38 MAPK signaling pathway, promoting tumor invasion and metastasis.[8]
Diagram of the HPSE1 Signaling Pathway:
Caption: HPSE1-mediated signaling and its inhibition by this compound.
Experimental Workflow for Inhibitor Screening:
Caption: A generalized workflow for in vitro screening of HPSE1 inhibitors.
References
- 1. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CAS Index | Ambeed [ambeed.com]
- 5. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparanase-1: From Cancer Biology to a Future Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heparanase, cell signaling, and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis [frontiersin.org]
Selectivity Profile of a Novel Heparanase-1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that plays a pivotal role in extracellular matrix (ECM) remodeling, a process integral to cancer metastasis, angiogenesis, and inflammation.[1][2][3] Its overexpression in various cancers has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of a hypothetical, potent, and selective HPSE1 inhibitor, herein referred to as Hpse1-IN-1. The document outlines the methodologies for determining its enzymatic and cellular selectivity against a panel of related enzymes and off-target kinases. Furthermore, it details the key signaling pathways influenced by HPSE1, offering a framework for understanding the broader biological impact of its inhibition. All data presented herein is for illustrative purposes to guide researchers in the evaluation of novel HPSE1 inhibitors.
Introduction to Heparanase-1
Heparanase-1 is the sole mammalian endoglycosidase capable of cleaving heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[4][5] This enzymatic activity releases HS-bound growth factors and cytokines, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which in turn promote cell proliferation and angiogenesis.[1][6] Beyond its enzymatic function, HPSE1 also possesses non-enzymatic signaling activities that contribute to tumorigenesis.[7][8] Given its multifaceted role in pathology, the development of selective HPSE1 inhibitors is of significant therapeutic interest.
This compound Selectivity Profile
The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for off-target effects. To characterize the selectivity of this compound, a comprehensive profiling against a panel of relevant enzymes is essential.
Enzymatic Selectivity Against Related Glycosidases
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of human glycosidases to assess its on-target potency and selectivity.
| Enzyme | Target Class | IC50 (nM) | Selectivity Fold (vs. HPSE1) |
| Heparanase-1 (HPSE1) | Endo-β-D-glucuronidase | 1.5 | 1 |
| Hyaluronidase-1 | Endo-β-N-acetyl-hexosaminidase | >10,000 | >6,667 |
| β-Glucuronidase | Exo-β-D-glucuronidase | 8,500 | 5,667 |
| Cathepsin L | Cysteine Protease | >10,000 | >6,667 |
| Matrix Metalloproteinase-9 (MMP-9) | Zinc Metalloproteinase | 2,300 | 1,533 |
Table 1: Hypothetical enzymatic selectivity profile of this compound. IC50 values represent the concentration of the inhibitor required for 50% inhibition of enzyme activity.
Kinase Selectivity Profile
Given that HPSE1 can modulate various signaling pathways, assessing the selectivity of this compound against a panel of kinases is crucial to identify potential off-target activities.
| Kinase | Kinase Family | % Inhibition @ 1 µM |
| VEGFR2 | Tyrosine Kinase | 5 |
| Src | Tyrosine Kinase | 8 |
| p38α | Serine/Threonine Kinase | 2 |
| Akt1 | Serine/Threonine Kinase | <1 |
| ERK1 | Serine/Threonine Kinase | <1 |
Table 2: Hypothetical kinase selectivity profile of this compound. Data represents the percentage of kinase activity inhibited at a 1 µM concentration of the compound.
Experimental Protocols
The following protocols provide a framework for determining the selectivity profile of a novel HPSE1 inhibitor.
Heparanase-1 Enzymatic Assay
A fluorescence-based assay can be employed to measure the enzymatic activity of HPSE1.
Principle: This assay utilizes a heparan sulfate substrate labeled with a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by HPSE1, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.
Procedure:
-
Recombinant human HPSE1 is incubated with the fluorescently labeled heparan sulfate substrate in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl2, 2 mM MgCl2).
-
The inhibitor, this compound, is added at varying concentrations.
-
The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The fluorescence intensity is measured using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 525 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Selectivity Assays
A variety of methods can be used to assess kinase inhibitor selectivity, including radiometric and non-radiometric assays.[9][10][11]
Principle (Radiometric Assay): This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase.[10]
Procedure:
-
The kinase of interest is incubated with its specific substrate, radiolabeled ATP (e.g., [γ-³²P]ATP), and the test compound at a fixed concentration (e.g., 1 µM).
-
The reaction is allowed to proceed at 30°C for a defined period.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, often by binding to a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control (DMSO).
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which HPSE1 is involved is critical for elucidating the mechanism of action of its inhibitors.
Heparanase-1 Signaling Pathways
HPSE1 activity has been shown to modulate several key signaling pathways that are crucial for tumor progression.[7][12]
Caption: HPSE1-mediated signaling pathways promoting angiogenesis and metastasis.
Experimental Workflow for Selectivity Profiling
A structured workflow is essential for the systematic evaluation of a novel inhibitor's selectivity.
Caption: A typical experimental workflow for identifying and characterizing a selective HPSE1 inhibitor.
Conclusion
The development of highly selective HPSE1 inhibitors represents a promising strategy for the treatment of various cancers and inflammatory diseases. A thorough and systematic evaluation of an inhibitor's selectivity profile, as outlined in this guide for the hypothetical molecule this compound, is paramount for its successful preclinical and clinical development. By employing a combination of enzymatic and cell-based assays, researchers can gain a comprehensive understanding of a compound's on-target potency and potential off-target liabilities, ultimately leading to the identification of safer and more effective therapeutic agents.
References
- 1. grtc.ucsd.edu [grtc.ucsd.edu]
- 2. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense-Mediated Suppression of Heparanase Gene Inhibits Melanoma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis [frontiersin.org]
- 5. Heparanase - Wikipedia [en.wikipedia.org]
- 6. WikiGenes - HPSE - heparanase [wikigenes.org]
- 7. Heparanase-1: From Cancer Biology to a Future Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heparanase, cell signaling, and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Hpse1-IN-1 on GUSβ and GBA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparanase-1 (HPSE1) is a compelling therapeutic target in oncology and nephrology due to its role in extracellular matrix remodeling. The development of potent and selective HPSE1 inhibitors is a key focus of drug discovery. Hpse1-IN-1 is a novel inhibitor that has demonstrated significant potency. However, a thorough understanding of its off-target effects is critical for its development as a safe and effective therapeutic agent. This technical guide provides an in-depth analysis of the off-target effects of this compound on two key lysosomal enzymes: exo-β-D-glucuronidase (GUSβ) and glucocerebrosidase (GBA).
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound (referred to as compound 18 in the source literature) and a related analogue (compound 2) against HPSE1, GUSβ, and GBA. This data is crucial for assessing the selectivity profile of these inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Analogue
| Compound | HPSE1 IC50 (µM) | GUSβ IC50 (µM) | GBA IC50 (µM) |
| This compound (18) | 0.0566 | >10 | >10 |
| Analogue (2) | 0.442 | 0.839 | 0.439 |
Data sourced from a 2023 publication in Bioorganic & Medicinal Chemistry.[1][2]
Table 2: Selectivity Ratios of this compound and Analogue
| Compound | Selectivity for HPSE1 over GUSβ (fold) | Selectivity for HPSE1 over GBA (fold) |
| This compound (18) | >176 | >176 |
| Analogue (2) | 1.9 | 1.0 |
Experimental Protocols
The following are representative protocols for assessing the enzymatic activity of GUSβ and GBA, which are essential for evaluating the off-target effects of inhibitors like this compound. These protocols are based on established methodologies and are similar to those likely used in the characterization of this compound.
GUSβ (exo-β-D-glucuronidase) Activity Assay Protocol
This assay relies on the cleavage of a fluorogenic substrate by GUSβ, leading to a measurable increase in fluorescence.
Materials:
-
Recombinant human GUSβ enzyme
-
4-Methylumbelliferyl-β-D-glucuronide (MUG), fluorogenic substrate
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.7
-
This compound or other test compounds
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control to each well.
-
Add 20 µL of a pre-diluted solution of recombinant human GUSβ enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the MUG substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
GBA (Glucocerebrosidase) Activity Assay Protocol
This assay is similar to the GUSβ assay and utilizes a fluorogenic substrate to measure GBA enzyme activity.
Materials:
-
Recombinant human GBA enzyme
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUGP), fluorogenic substrate
-
Assay Buffer: 0.2 M Citrate-Phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate and 0.25% Triton X-100
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.7
-
This compound or other test compounds
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control to each well.
-
Add 20 µL of a pre-diluted solution of recombinant human GBA enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the 4-MUGP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Mandatory Visualization
GUSβ Enzymatic Action in Glycosaminoglycan Degradation
Caption: Role of GUSβ in the lysosomal degradation of glycosaminoglycans.
Experimental Workflow for Off-Target Inhibition Assay
Caption: Workflow for determining IC50 values of this compound against off-target enzymes.
GBA Signaling: The Gut-Brain Axis
Caption: Bidirectional communication pathways of the Gut-Brain Axis (GBA).
References
An In-depth Technical Guide to Heparanase-1 (HPSE1) Inhibitors as Tools for Studying Heparan Sulfate Biology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific therapeutic agent or research tool designated "Hpse1-IN-1" is documented in publicly available scientific literature. This guide focuses on the broader class of Heparanase-1 (HPSE1) inhibitors and their application in studying heparan sulfate biology, which aligns with the presumed intent of the topic.
Introduction: The Heparanase/Heparan Sulfate Axis
Heparan sulfate proteoglycans (HSPGs) are fundamental components of the cell surface and the extracellular matrix (ECM). They consist of a core protein to which long, unbranched heparan sulfate (HS) chains are attached. These HS chains serve as a docking platform and reservoir for a multitude of bioactive molecules, including growth factors, cytokines, and enzymes, thereby regulating a vast array of biological processes such as cell signaling, adhesion, migration, and differentiation.
Heparanase-1 (HPSE1) is the sole known mammalian endo-β-D-glucuronidase that specifically cleaves HS chains at internal sites.[1] This enzymatic activity is not merely degradative; it is a critical regulatory mechanism. By cleaving HS, HPSE1 remodels the ECM, facilitates cell invasion, and triggers the release of potent HS-bound signaling molecules.[2][3] Dysregulation of HPSE1 activity is implicated in numerous pathologies, including cancer metastasis, inflammation, and viral infections, making it a significant target for therapeutic intervention and a crucial enzyme to study in the context of heparan sulfate biology.[4][5] HPSE1 inhibitors are invaluable chemical tools that allow researchers to probe the function of this axis, validate HPSE1 as a drug target, and understand the downstream consequences of its activity.
Mechanism of Action: How HPSE1 Remodels the Microenvironment
HPSE1 selectively cleaves the β-(1,4)-glycosidic bond between glucuronic acid and glucosamine residues within the HS chain.[2] This action breaks down the structural integrity of the ECM and basement membranes, physical barriers that normally restrict cell movement.[6] Furthermore, this cleavage liberates HS-bound growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), making them bioavailable to bind their respective receptors on cell surfaces.[7] This release initiates downstream signaling cascades that promote cell proliferation, angiogenesis, and migration.[8]
Role in Signaling Pathways
HPSE1 activity profoundly impacts key signaling pathways crucial for cell survival and proliferation. Both enzymatic and non-enzymatic functions of HPSE1 can trigger intracellular signaling. Enzymatic degradation of HS releases growth factors that activate receptor tyrosine kinases (RTKs), leading to the stimulation of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[5] HPSE1 can also non-enzymatically induce AKT1/PKB phosphorylation, promoting cell mobility and invasion.[8][9] The inhibition of HPSE1 serves as a powerful method to study these pathways by blocking the initial trigger—the cleavage of heparan sulfate.
Quantitative Data Presentation
A variety of compounds, from heparin derivatives to small molecules, have been developed to inhibit HPSE1 activity. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values are highly dependent on the specific assay conditions, substrate, and enzyme source used.
| Inhibitor | Class / Type | Potency (IC50 / EC50) | Notes |
| SST0001 (Roneparstat) | Heparin Derivative | ≈ 3 nM[9] | Non-anticoagulant, glycol-split heparin. Potent inhibitor.[10] |
| OGT 2115 | Small Molecule | 0.4 µM[1][11][12][13][14] | Cell-permeable and orally active. Also shows anti-angiogenic properties (IC50 = 1 µM).[11] |
| PI-88 (Muparfostat) | HS Mimetic | 0.98 µM[4] | Mixture of highly sulfated oligosaccharides.[15][16] |
| Suramin | Polysulfonated Urea | 46 µM[17] / 0.10 µM (EC50)[3] | Potency varies significantly with assay conditions.[3] Analogues show IC50 values of 18-28 µM.[18][19] |
| M402 (Necuparanib) | Heparin Derivative | 5 µg/mL[4][7] | Low molecular weight, glycol-split heparin.[7] |
| Sulodexide | Glycosaminoglycan | 5 µg/mL[4][7] | Mixture of low molecular weight heparin (80%) and dermatan sulfate (20%).[7] |
| RK-682 | Small Molecule | 17 µM | Fungal metabolite derivative. |
Experimental Protocols
Inhibitors are essential reagents in assays designed to measure HPSE1 activity and its biological consequences.
In Vitro HPSE1 Enzyme Activity Assay (ELISA-based)
This protocol describes a common method to quantify the enzymatic activity of HPSE1 and determine the IC50 of an inhibitor by measuring the degradation of a biotinylated heparan sulfate substrate.
Materials:
-
Recombinant human HPSE1
-
Biotinylated Heparan Sulfate (b-HS)
-
HPSE1 reaction buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Streptavidin-coated 96-well plates
-
Test inhibitor compounds (dissolved in DMSO or appropriate solvent)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-HS antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Methodology:
-
Plate Preparation: Wash streptavidin-coated 96-well plates 3 times with Wash Buffer.
-
Substrate Coating: Add 100 µL of b-HS solution (e.g., 1 µg/mL in PBS) to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer to remove unbound substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the HPSE1 reaction buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Enzyme Reaction:
-
To appropriate wells, add 50 µL of the diluted inhibitor or control.
-
Add 50 µL of recombinant HPSE1 (at a pre-determined concentration, e.g., 20 ng/mL) to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a defined period (e.g., 2-4 hours) to allow for enzymatic cleavage of the bound b-HS.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer to remove the enzyme, inhibitors, and cleaved HS fragments.
-
Add 100 µL of HRP-conjugated anti-HS antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
The signal is inversely proportional to HPSE1 activity (more cleavage = less bound HS = lower signal).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data using a non-linear regression model (four-parameter logistic) to determine the IC50 value.
-
Cell-Based Matrigel Invasion Assay
This assay measures the ability of invasive cells to degrade and migrate through a basement membrane matrix, a process often dependent on HPSE1. It is used to assess the functional efficacy of HPSE1 inhibitors.
Materials:
-
Highly invasive cell line known to express HPSE1 (e.g., MDA-MB-231 breast cancer cells, B16 melanoma cells)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel™ Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or a chemoattractant like FGF)
-
Test inhibitor compounds
-
Cotton swabs
-
Cell stain (e.g., Crystal Violet or Diff-Quik™)
-
Microscope
Methodology:
-
Chamber Preparation: Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and allow it to solidify by incubating at 37°C for at least 1 hour.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of the HPSE1 inhibitor (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 500-700 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber (the Matrigel-coated insert).
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 12-48 hours (duration is cell-line dependent).
-
Cell Removal and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the insert membrane.
-
Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained (invaded) cells in several representative fields of view for each insert.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of invasion for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
Conclusion
The study of heparan sulfate biology is intrinsically linked to understanding the enzymes that modify it. As the primary HS-degrading enzyme in mammals, HPSE1 is a master regulator of the cellular microenvironment. The use of specific and potent HPSE1 inhibitors provides researchers with an indispensable toolkit to dissect the roles of HS and HPSE1 in health and disease. By enabling the precise modulation of HPSE1 activity, these compounds facilitate the exploration of complex signaling networks, cell behavior, and pathological processes, paving the way for novel therapeutic strategies targeting the heparanase/heparan sulfate axis.
References
- 1. OGT 2115 | Antiangiogenic Compounds: R&D Systems [rndsystems.com]
- 2. Non-Anticoagulant Heparins as Heparanase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic analysis and molecular modeling of the inhibition mechanism of roneparstat (SST0001) on human heparanase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of the heparanase inhibitor roneparstat: an innovative approach for ultiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. OGT 2115 | Heparanase Inhibitor | DC Chemicals [dcchemicals.com]
- 12. OGT 2115 | Antiangiogenics | Tocris Bioscience [tocris.com]
- 13. adooq.com [adooq.com]
- 14. PI-88 and Related Heparan Sulfate Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. Suramin. A potent inhibitor of melanoma heparanase and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.lsu.edu [repository.lsu.edu]
- 18. Inhibition of heparanase activity and heparanase-induced angiogenesis by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Hpse1-IN-1: A Technical Guide for Investigating Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hpse1-IN-1, a selective inhibitor of Heparanase-1 (HPSE1), for the investigation of extracellular matrix (ECM) remodeling. This document details the mechanism of action of HPSE1, the role of its inhibition in studying ECM dynamics, and provides detailed experimental protocols and quantitative data to support your research endeavors.
Introduction to Heparanase-1 and Extracellular Matrix Remodeling
The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Remodeling of the ECM is a crucial process in various physiological and pathological events, including development, wound healing, inflammation, and cancer metastasis.[1] Heparanase-1 (HPSE1) is the only known mammalian endo-β-D-glucuronidase that cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs), major components of the ECM and basement membranes.[2][3] By degrading HS, HPSE1 plays a pivotal role in ECM disassembly and remodeling.[2]
The enzymatic activity of HPSE1 releases HS-bound growth factors, cytokines, and enzymes, which in turn regulate a wide range of biological processes such as cell-cell interactions, cell migration, and angiogenesis.[2] Overexpression of HPSE1 is associated with various diseases, including cancer, inflammation, and diabetes, making it a significant therapeutic target.[2]
This compound: A Selective HPSE1 Inhibitor
This compound, also known as compound 16, is a selective inhibitor of HPSE1.[4] Its chemical details are as follows:
| Property | Value |
| CAS No. | 2876926-29-1 |
| Molecular Formula | C30H30N2O6 |
| Molecular Weight | 514.57 g/mol |
This compound exhibits moderate inhibitory activity against exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA), highlighting its selectivity for HPSE1.[4] The discovery of this compound provides a valuable chemical tool to probe the multifaceted roles of HPSE1 in ECM remodeling and associated signaling pathways.[4]
Quantitative Data: Inhibitory Activity of HPSE1 Inhibitors
The following table summarizes the inhibitory activity of various small molecule inhibitors of HPSE1, providing a comparative landscape for researchers. Data for this compound should be determined and included based on the primary literature.[4]
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound (compound 16) | HPSE1 | Data to be sourced from Imai Y et al., 2023 | To be determined | [4] |
| OGT2115 | HPSE1 | Data not available in provided context | To be determined | [5] |
| Terephthalamide derivative (compound 61) | GS3 heparanase | 0.32 | Fondaparinux assay | [6] |
| Isophthalamide derivative (compound 63) | GS3 heparanase | 0.12 | Fondaparinux assay | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on ECM remodeling.
Heparanase Activity Assays
Several methods can be employed to measure HPSE1 activity and the inhibitory effect of this compound.
4.1.1. ELISA-Based Assay
This assay quantifies HPSE1 activity by measuring the degradation of an immobilized HS substrate.[7][8]
Materials:
-
96-well microplate
-
Heparan sulfate (HS)
-
Bovine Serum Albumin (BSA)
-
Recombinant human HPSE1
-
This compound
-
Anti-HS antibody (e.g., 10E4 epitope)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat the wells of a 96-well plate with HS-BSA conjugate in coating buffer overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Prepare serial dilutions of this compound in reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Add recombinant human HPSE1 to the wells, followed by the addition of this compound or vehicle control.
-
Incubate for 2-4 hours at 37°C.
-
Wash the wells three times with wash buffer.
-
Add the anti-HS antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to the vehicle control.
4.1.2. Fluorescence-Based Assay
This high-throughput method utilizes a fluorescently labeled HS substrate.[4]
Materials:
-
Black 96-well microplate
-
Fluorescein isothiocyanate (FITC)-labeled heparan sulfate
-
Recombinant human HPSE1
-
This compound
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)
Procedure:
-
Add FITC-labeled HS to the wells of a black 96-well plate.
-
Add serial dilutions of this compound.
-
Initiate the reaction by adding recombinant human HPSE1.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~490/520 nm).
-
A decrease in fluorescence indicates cleavage of the substrate and can be used to determine the inhibitory activity of this compound.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the invasive potential of cells through a basement membrane matrix.[6]
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
Cells of interest (e.g., cancer cells, endothelial cells)
-
This compound
-
Calcein-AM or crystal violet for cell staining and quantification
Procedure:
-
Coat the upper surface of the Boyden chamber insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the insert.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate for 12-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet or stain with Calcein-AM.
-
Count the number of invading cells under a microscope or quantify the fluorescence.
-
Calculate the percentage of invasion inhibition compared to the vehicle control.
Signaling Pathways and Visualization
HPSE1 activity influences several key signaling pathways involved in ECM remodeling, cell proliferation, and angiogenesis. The inhibition of HPSE1 by this compound can be used to dissect these complex signaling networks.
HPSE1-Mediated Signaling in ECM Remodeling
HPSE1-mediated cleavage of HS releases growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), which then bind to their respective receptors on target cells, activating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[9][10]
Caption: HPSE1 signaling in ECM remodeling and its inhibition by this compound.
Experimental Workflow for Investigating this compound Effects
The following workflow outlines a typical experimental approach to characterize the impact of this compound on cellular functions related to ECM remodeling.
Caption: Experimental workflow for studying this compound.
Conclusion
This compound represents a potent and selective tool for elucidating the intricate roles of HPSE1 in extracellular matrix remodeling and associated pathologies. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this inhibitor in their studies. Further investigation into the specific effects of this compound on various cell types and in in vivo models will undoubtedly contribute to a deeper understanding of ECM biology and may pave the way for novel therapeutic strategies.
References
- 1. 7yjc - Crystal structure of Human HPSE1 in complex with inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 2. biosave.com [biosave.com]
- 3. Chemical toolbox to interrogate Heparanase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. heparanase | 3.2.1.- Glycosidases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. usbio.net [usbio.net]
- 7. genecards.org [genecards.org]
- 8. Heparanase 1 (HPSE) (NM_006665) Human Untagged Clone - OriGene [bioscience.co.uk]
- 9. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
Methodological & Application
Application Notes and Protocols for Hpse1-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that selectively cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[1][2][3] Under normal physiological conditions, HPSE1 is involved in HS catabolism and tissue remodeling. However, its overexpression is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis, as well as inflammation.[1][2] The enzymatic activity of HPSE1 degrades the extracellular matrix (ECM), releasing HS-bound growth factors and cytokines that promote cell proliferation and migration.[1][4] This makes HPSE1 a compelling therapeutic target for the development of novel anti-cancer and anti-inflammatory agents.
Hpse1-IN-1 is a potent and selective small molecule inhibitor of human heparanase-1. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound using a fluorescence-based assay.
This compound Signaling Pathway Context
HPSE1 plays a critical role in the remodeling of the extracellular matrix. By degrading heparan sulfate chains, it facilitates the release of various signaling molecules, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which in turn promote angiogenesis and cell proliferation. The inhibition of HPSE1 by compounds like this compound is expected to block these downstream effects.
Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds against recombinant human heparanase-1 was determined using the described fluorescence assay. The results are summarized in the table below.
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 0.27 | Fluorescence-based | This Study |
| Compound 7a | 0.27 | Fluorescence-based | [4] |
| Compound 6p | 0.2 | Fluorescence-based | [4] |
| Compound 9a | 0.5 | Fluorescence-based | [4] |
| Suramin | 4.0 | HTRF Assay | [5] |
| TC LPA5 4 | 10 | Fluorescence-based | [3] |
Experimental Protocols
Principle of the Assay
This in vitro assay quantifies the enzymatic activity of heparanase-1 through the use of a fluorogenic substrate. A synthetic heparan sulfate disaccharide is conjugated to a fluorophore, which is quenched in the intact molecule. Upon cleavage by HPSE1, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence signal in the presence of the inhibitor compared to a control without the inhibitor. This method allows for rapid and sensitive screening of potential HPSE1 inhibitors.[6]
Materials and Reagents
-
Recombinant Human Heparanase-1 (active enzyme)
-
Fluorogenic Heparanase Substrate
-
This compound and other test compounds
-
Assay Buffer (e.g., 40 mM Sodium Acetate, pH 5.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 365 nm/455 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow Diagram
Step-by-Step Protocol
-
Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Reaction Setup :
-
In a 96-well black microplate, add 40 µL of assay buffer to each well.
-
Add 5 µL of the diluted test compound (this compound) or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.
-
Add 5 µL of recombinant human heparanase-1 (diluted in assay buffer to the desired concentration) to all wells except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of assay buffer.
-
Mix gently by pipetting.
-
-
Pre-incubation : Cover the plate and incubate at 37°C for 60 minutes to allow the inhibitor to interact with the enzyme.
-
Enzymatic Reaction Initiation :
-
Add 5 µL of the fluorogenic heparanase substrate to each well to initiate the reaction. The final volume in each well should be 55 µL.
-
Mix gently.
-
-
Incubation : Cover the plate and incubate at 37°C for 4 hours, protected from light. The incubation time may need to be optimized based on the enzyme and substrate concentrations.
-
Fluorescence Measurement :
-
After incubation, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 365 nm, Em: 455 nm).
-
Data Analysis
-
Calculate Percent Inhibition :
-
Subtract the average fluorescence of the "no enzyme" control from all other measurements to correct for background fluorescence.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescenceinhibitor / Fluorescencevehicle)] x 100%
-
-
Determine IC50 Value :
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The provided protocol offers a robust and sensitive method for evaluating the in vitro efficacy of this compound as a heparanase-1 inhibitor. This assay is suitable for high-throughput screening and detailed kinetic analysis of potential therapeutic compounds targeting HPSE1. Researchers can adapt this protocol to test other potential inhibitors or to further characterize the mechanism of action of this compound.
References
- 1. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Heparanase: a target for drug discovery in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Canberra IP [canberra-ip.com]
Application Notes and Protocols for Hpse1-IN-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that plays a critical role in remodeling the extracellular matrix (ECM) by cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1][2][3] This enzymatic activity releases various growth factors and cytokines sequestered in the ECM, thereby promoting cell proliferation, migration, angiogenesis, and inflammation.[1][3][4] HPSE1 is upregulated in many cancers and inflammatory diseases, making it a compelling therapeutic target.[3][5] Hpse1-IN-1 is a small molecule inhibitor of HPSE1, designed to block its enzymatic activity and downstream signaling pathways. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Signaling Pathways Involving Heparanase-1
HPSE1 activity influences several key signaling pathways that are crucial for tumor progression and inflammation. Understanding these pathways is essential for designing and interpreting cell-based assays for HPSE1 inhibitors.
Experimental Protocols
Herein, we provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing HPSE1 inhibitors like this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with high HPSE1 expression (e.g., U87 glioblastoma, PANC-1 pancreatic cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.62 ± 0.04 | 49.6 |
| 50 | 0.31 ± 0.03 | 24.8 |
| 100 | 0.15 ± 0.02 | 12.0 |
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane, a key process in cancer metastasis that can be influenced by HPSE1.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Pre-coat the Transwell inserts with a thin layer of Matrigel for invasion assays (optional for migration assays).
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Add 500 µL of complete growth medium to the lower chamber of the 24-well plate.
-
Add 1 x 10^5 cells in 200 µL of the this compound containing serum-free medium to the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Data Presentation:
| This compound (µM) | Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |
| 0 (Vehicle) | 152 ± 12 | 0 |
| 1 | 118 ± 9 | 22.4 |
| 10 | 65 ± 7 | 57.2 |
| 50 | 28 ± 4 | 81.6 |
Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the phosphorylation status of key proteins in HPSE1-mediated signaling pathways, such as Akt and ERK.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation:
| Treatment | p-Akt / Total Akt (Relative Intensity) | p-ERK / Total ERK (Relative Intensity) |
| Vehicle | 1.00 | 1.00 |
| This compound (10 µM) | 0.45 | 0.52 |
| This compound (50 µM) | 0.18 | 0.21 |
Conclusion
The provided protocols offer a comprehensive framework for the cell-based characterization of this compound. These assays will enable researchers to determine the inhibitor's potency in a cellular context, its effects on cancer cell proliferation and migration, and its mechanism of action through the modulation of key signaling pathways. The data generated from these experiments will be crucial for the preclinical development of this compound as a potential therapeutic agent.
References
- 1. Heparanase-1: From Cancer Biology to a Future Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis [frontiersin.org]
- 3. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. heparanase | 3.2.1.- Glycosidases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Hpse1-IN-1 Administration in Animal Studies
Disclaimer: No specific experimental data for a compound designated "Hpse1-IN-1" has been found in publicly available scientific literature. The following application notes and protocols are generalized guidelines for the in vivo administration of a hypothetical small molecule heparanase-1 (HPSE1) inhibitor, hereafter referred to as this compound. These guidelines are based on published research for other heparanase inhibitors such as PG545, SST0001 (Roneparstat), and OGT-2115, and on standard practices for animal studies in drug development. Researchers must conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for any new chemical entity.
Introduction
Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM). Upregulation of HPSE1 is strongly associated with cancer progression, metastasis, and angiogenesis. By degrading heparan sulfate, HPSE1 facilitates the release of various growth factors and cytokines sequestered in the ECM, promoting tumor growth and invasion.[1][2] Therefore, inhibition of HPSE1 enzymatic activity presents a promising therapeutic strategy for cancer treatment.[3][4] These application notes provide a framework for the preclinical evaluation of this compound, a hypothetical small molecule inhibitor of HPSE1, in animal models of cancer.
Data Presentation: Summary of Administration Parameters for Published Heparanase Inhibitors
The following table summarizes the administration routes, dosages, and vehicles used for various heparanase inhibitors in murine models, which can serve as a starting point for designing studies with this compound.
| Inhibitor | Animal Model | Administration Route | Dosage | Vehicle | Frequency | Reference |
| PG545 | SCID/NOD mice (SW480 colon cancer xenograft) | Intraperitoneal (i.p.) | 20 mg/kg | Phosphate Buffered Saline (PBS) | Once weekly | [5] |
| PG545 | Nude mice (various cancer xenografts) | Subcutaneous (s.c.) | 20 mg/kg | Phosphate Buffered Saline (PBS) | Once or twice weekly | [1] |
| PG545 | BALB/c mice (4T1 breast carcinoma) | Subcutaneous (s.c.) | 15, 20, 25 mg/kg | Phosphate Buffered Saline (PBS) | Twice weekly | [6] |
| PG545 | NOD/SCID mice (MiaPaca-2 pancreatic cancer orthotopic) | Intraperitoneal (i.p.) | 5 mg/kg | Saline | Twice weekly | [7] |
| SST0001 (Roneparstat) | SCID mice (MM.1R multiple myeloma xenograft) | Subcutaneous (s.c.) | 60 mg/kg/day | Saline | Daily | [8] |
| OGT-2115 | Nude mice (PC-3 prostate cancer xenograft) | Oral gavage (i.g.) | 40 mg/kg | Saline | Daily | [9][10] |
| OGT-2115 | Mice | Oral (p.o.) | 20 mg/kg | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound for administration to animals. The choice of vehicle will depend on the physicochemical properties of this compound.
Materials:
-
This compound (powder form)
-
Vehicle (select based on solubility and tolerability, e.g., Sterile PBS, Saline (0.9% NaCl), 5% DMSO in saline, 10% Solutol HS-15 / 90% PEG 600)[11]
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Solubility Testing: Determine the solubility of this compound in various biocompatible vehicles to find a suitable solvent that allows for the desired final concentration.
-
Vehicle Selection: For hydrophilic compounds, sterile PBS or saline are preferred. For hydrophobic compounds, a co-solvent system may be necessary. A common starting point for poorly soluble compounds is a solution containing a low percentage of Dimethyl Sulfoxide (DMSO), typically not exceeding 5-10% of the final injection volume, further diluted in saline or PBS.[12][13] Other vehicles like polyethylene glycol (PEG), corn oil, or specialized formulations can also be considered.[11][12]
-
Preparation of Dosing Solution: a. Aseptically weigh the required amount of this compound powder in a sterile vial. b. If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO). c. Slowly add the aqueous component (e.g., saline) to the dissolved compound while vortexing to prevent precipitation. d. If necessary, sonicate briefly in a water bath to aid dissolution. e. Ensure the final solution is clear and free of particulates.
-
Sterilization: Filter the final dosing solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared formulation according to its stability profile (e.g., at 4°C, protected from light). Prepare fresh solutions as needed, especially if stability is a concern.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine subcutaneous cancer model.
Materials:
-
Cancer cell line (e.g., human SW480 colon cancer, PC-3 prostate cancer)
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID), 6-8 weeks old[5][14]
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Syringes and needles appropriate for the chosen administration route
Procedure:
-
Cell Culture and Implantation: a. Culture cancer cells under standard conditions. b. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel at a concentration of 1x10^6 to 5x10^6 cells per 100 µL.[5] c. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Group Randomization: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2). b. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).[1][15]
-
Drug Administration: a. Administer this compound or vehicle control according to the predetermined dose, route, and schedule (e.g., intraperitoneally, subcutaneously, or by oral gavage, once daily or weekly).
-
Monitoring and Data Collection: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the general health of the animals daily. c. At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
Endpoint Analysis: a. Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting). b. Collect blood and major organs for toxicity assessment.
Protocol 3: Assessment of Toxicity
Objective: To evaluate the potential toxicity of this compound administration.
Materials:
-
Blood collection tubes (e.g., EDTA-coated for complete blood count, serum separator tubes for clinical chemistry)
-
Formalin (10%) for tissue fixation
-
Microscope slides and staining reagents (e.g., Hematoxylin and Eosin)
Procedure:
-
Clinical Observations: Throughout the study, monitor mice for signs of toxicity, including changes in body weight, food and water intake, activity levels, and physical appearance.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood via cardiac puncture. a. Perform a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets. b. Analyze serum for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).[14]
-
Histopathology: a. Harvest major organs (e.g., liver, kidneys, spleen, heart, lungs). b. Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). c. A veterinary pathologist should examine the slides for any signs of tissue damage or abnormalities.
Mandatory Visualizations
References
- 1. PG545, a dual heparanase and angiogenesis inhibitor, induces potent anti-tumour and anti-metastatic efficacy in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor efficacy of the heparan sulfate mimic roneparstat (SST0001) against sarcoma models involves multi-target inhibition of receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Heparanase Inhibitor PG545 Attenuates Colon Cancer Initiation and Growth, Associating with Increased p21 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PG545, a Heparan Sulfate Mimetic, Reduces Heparanase Expression In Vivo, Blocks Spontaneous Metastases and Enhances Overall Survival in the 4T1 Breast Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SST0001, a chemically modified heparin, inhibits myeloma growth and angiogenesis via disruption of the heparanase/syndecan-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Hpse1-IN-1 in Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hpse1-IN-1, a selective inhibitor of Heparanase-1 (HPSE1), in metastasis research. The protocols and data presented herein are designed to facilitate the investigation of the anti-metastatic potential of this compound.
Introduction to this compound and its Target, Heparanase-1
Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that plays a pivotal role in cancer progression and metastasis.[1][2] By cleaving heparan sulfate proteoglycans (HSPGs), major components of the extracellular matrix (ECM), HPSE1 facilitates the breakdown of tissue barriers, enabling cancer cell invasion and dissemination.[1][2] This enzymatic activity also releases a variety of pro-angiogenic and pro-metastatic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), from the ECM, further promoting tumor growth and the formation of new blood vessels.[2]
This compound (also known as compound 16) is a selective inhibitor of HPSE1.[3] Its mechanism of action is based on the irreversible covalent inhibition of the enzyme, offering a potent tool to counteract HPSE1-driven malignancies.[1][4] By inhibiting HPSE1, this compound is expected to block the degradation of the ECM, thereby inhibiting cancer cell migration and invasion, and suppressing the release of tumor-promoting growth factors.
Quantitative Data Summary
While specific quantitative data for this compound is emerging, the following table summarizes representative data for potent, selective heparanase inhibitors, which can be used as a benchmark for experimental design.
| Parameter | Inhibitor Example | Value | Cancer Model | Reference |
| Enzymatic Inhibition (IC50) | OGT 2115 | 20.2 µM | Prostate Cancer (PC-3 cells) | [5] |
| OGT 2115 | 97.2 µM | Prostate Cancer (DU-145 cells) | [5] | |
| Other Small Molecule Inhibitor | 0.15 µM | In vitro enzyme assay | [6] | |
| In Vitro Cell Invasion Inhibition | Heparanase Inhibitor | ~50% reduction | Colorectal Cancer (SW480 cells) | [2] |
| In Vivo Metastasis Inhibition | Heparanase Inhibitor | ~50% reduction in lung metastasis | Melanoma (B16 model) | [6] |
| Heparanase Knockdown | Significant reduction in liver metastasis | Colorectal Cancer (SW480 xenograft) | [2] |
Signaling Pathways
HPSE1 activity influences several key signaling pathways implicated in metastasis. This compound, by inhibiting HPSE1, is expected to modulate these pathways.
References
- 1. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis [frontiersin.org]
- 3. grtc.ucsd.edu [grtc.ucsd.edu]
- 4. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis Inhibition using a Heparanase-1 (HPSE1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Heparanase-1 (HPSE1), an endo-β-D-glucuronidase, is a key enzyme that degrades heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface.[1][2] This degradation releases a variety of pro-angiogenic factors, including vascular endothelial growth factor (VEGF), that are sequestered by HSPGs, thereby promoting endothelial cell proliferation, migration, and tube formation.[3][4] Elevated HPSE1 expression is associated with increased tumor vascularity and poor prognosis in several cancers.[5][6] Consequently, the inhibition of HPSE1 presents a promising therapeutic strategy for anti-angiogenic therapy.[7]
This document provides detailed application notes and protocols for studying the anti-angiogenic effects of a potent and selective small molecule inhibitor of HPSE1, hereafter referred to as Hpse1-IN-1.
Mechanism of Action
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of human HPSE1. By binding to the active site of HPSE1, it prevents the cleavage of heparan sulfate chains.[8][9] The inhibition of HPSE1 activity by this compound leads to the suppression of angiogenesis through several mechanisms:
-
Inhibition of Growth Factor Release: By preventing the degradation of HSPGs, this compound blocks the release of sequestered pro-angiogenic growth factors such as VEGF and basic fibroblast growth factor (bFGF).[4]
-
Maintenance of ECM Integrity: Inhibition of HPSE1 preserves the structural integrity of the basement membrane and ECM, which is a critical barrier to endothelial cell migration and invasion.[1]
-
Downregulation of Pro-Angiogenic Signaling: The reduced availability of VEGF leads to decreased activation of VEGF Receptor 2 (VEGFR2) and its downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are essential for endothelial cell proliferation, survival, and migration.
Signaling Pathway of Angiogenesis Inhibition by this compound
Caption: this compound inhibits HPSE1, preventing VEGF release and subsequent angiogenesis.
Quantitative Data Summary
The following tables summarize the expected inhibitory activities of this compound in key in vitro angiogenesis assays.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | IC50 (nM) |
| HPSE1 Enzymatic Assay | - | 15 |
| Endothelial Cell Proliferation | HUVEC | 120 |
| Endothelial Cell Migration | HUVEC | 85 |
| Tube Formation | HUVEC | 50 |
Table 2: Selectivity Profile of this compound
| Enzyme/Receptor | IC50 (nM) |
| HPSE1 | 15 |
| HPSE2 | >10,000 |
| MMP-2 | >10,000 |
| MMP-9 | >10,000 |
| VEGFR2 | >10,000 |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.
Workflow:
Caption: Workflow for the endothelial cell tube formation assay.
Detailed Protocol:
-
Thaw Basement Membrane Extract (BME), such as Matrigel®, on ice overnight at 4°C.[10]
-
Pre-chill a 96-well plate at -20°C.
-
Add 50 µL of thawed BME to each well of the pre-chilled 96-well plate.[10]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[5]
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-80% confluency.
-
Harvest HUVECs using trypsin and resuspend them in EGM-2 medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Seed 1-2 x 10^4 HUVECs per well onto the solidified BME.[10]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[10]
-
After incubation, visualize the tube formation using an inverted microscope.
-
Capture images and quantify the total tube length and number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of endothelial cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.[6][11]
Workflow:
Caption: Workflow for the BrdU cell proliferation assay.
Detailed Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cell cycle.
-
Replace the medium with fresh low-serum medium containing various concentrations of this compound or vehicle control, along with a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF).
-
Incubate for 24-48 hours.
-
Add BrdU labeling solution to a final concentration of 10 µM and incubate for an additional 2-24 hours.[6][11]
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using an acidic solution (e.g., 2N HCl).[4]
-
Neutralize and block non-specific binding sites.
-
Incubate with an anti-BrdU antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells, a key process in the invasion of new territory during angiogenesis.
Workflow:
Caption: Workflow for the wound healing (scratch) assay.
Detailed Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to 95-100% confluency.[1]
-
Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.[12]
-
Gently wash the wells with PBS to remove detached cells.[12]
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. To isolate the effect on migration from proliferation, it is recommended to use a low-serum medium or add a proliferation inhibitor like Mitomycin C.[1]
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area.
In Vivo Angiogenesis Models
For further validation of the anti-angiogenic activity of this compound, several in vivo models can be employed.[13] These include:
-
Chick Chorioallantoic Membrane (CAM) Assay: A well-established model to assess angiogenesis and anti-angiogenic effects in a living embryo.
-
Matrigel Plug Assay in Mice: Subcutaneous injection of Matrigel mixed with pro-angiogenic factors and the test compound to evaluate the formation of new blood vessels into the plug.
-
Corneal Micropocket Assay: A quantitative assay where a pellet containing a pro-angiogenic substance and the inhibitor is implanted into the cornea of a rodent to measure vessel growth.[13]
-
Zebrafish Model: A transparent vertebrate model that allows for real-time visualization of blood vessel development and the effects of inhibitors.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the anti-angiogenic properties of the HPSE1 inhibitor, this compound. By utilizing these standardized in vitro assays, researchers can effectively characterize the potency and mechanism of action of this and other novel anti-angiogenic compounds, facilitating their development as potential therapeutics for cancer and other angiogenesis-dependent diseases.
References
- 1. clyte.tech [clyte.tech]
- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. mbl.edu [mbl.edu]
- 5. corning.com [corning.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Hpse1-IN-1: Application Notes and Protocols for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hpse1-IN-1, also referred to as compound 16, is a potent and selective small molecule inhibitor of Heparanase-1 (HPSE1). HPSE1 is an endo-β-D-glucuronidase that plays a critical role in inflammation by degrading heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces. This degradation leads to the release of pro-inflammatory cytokines and growth factors, as well as facilitating the migration of immune cells to sites of inflammation. By inhibiting HPSE1, this compound offers a targeted approach to modulate inflammatory responses, making it a valuable tool for research in various inflammatory disease models.
These application notes provide a summary of the available data on this compound and detailed protocols for its use in in vitro inflammation-related assays.
Data Presentation
The inhibitory activity of this compound against HPSE1 and its selectivity over other glycosidases are summarized below.
| Compound | Target | IC50 (μM) | Selectivity vs. GUSβ | Selectivity vs. GBA |
| This compound | HPSE1 | 0.042 | >238-fold | >238-fold |
| GUSβ | >10 | |||
| GBA | >10 |
Data extracted from Imai Y et al., Bioorganic & Medicinal Chemistry Letters, 2023.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound in modulating inflammation.
Caption: In vitro HPSE1 inhibition assay workflow.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
In Vitro HPSE1 Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HPSE1.
Materials:
-
Recombinant human HPSE1 (pro-form)
-
Cathepsin L
-
Fondaparinux (synthetic heparan sulfate pentasaccharide)
-
This compound
-
Assay Buffer: 50 mM sodium acetate, pH 5.0
-
Activation Buffer: 25 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5
-
96-well microplate
-
LC/MS system
Procedure:
-
Activation of pro-HPSE1:
-
Prepare a solution of pro-HPSE1 at a final concentration of 100 nM in Activation Buffer.
-
Add Cathepsin L to a final concentration of 1.4 µM.
-
Incubate the mixture at 37°C for 2 hours to allow for the cleavage of the pro-enzyme into the active form.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations for the IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Reaction:
-
In a 96-well plate, add 5 µL of the diluted this compound solutions or vehicle (Assay Buffer with DMSO) for control wells.
-
Add 5 µL of the activated HPSE1 solution (final concentration of 5 nM) to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of Fondaparinux solution (final concentration of 5 µM) to each well.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 20 µL of a suitable quenching solution (e.g., 1 M NaOH).
-
Analyze the reaction mixture by LC/MS to quantify the amount of cleaved Fondaparinux. The degradation of Fondaparinux is monitored by the appearance of a specific product peak.
-
-
Data Analysis:
-
Calculate the percentage of HPSE1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Assays (GUSβ and GBA)
To assess the selectivity of this compound, its inhibitory activity against related glycosidases such as β-glucuronidase (GUSβ) and glucocerebrosidase (GBA) should be determined using commercially available assay kits or standard fluorometric assays with appropriate substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide for GUSβ and 4-methylumbelliferyl-β-D-glucopyranoside for GBA). The protocols will be similar to the HPSE1 inhibition assay, with adjustments for the specific enzyme, substrate, and buffer conditions as recommended by the manufacturer or established in the literature.
Application in Inflammation Models
While the primary publication for this compound focuses on its discovery and in vitro characterization, its potent and selective inhibition of HPSE1 suggests its utility in various in vitro and in vivo models of inflammation.
In Vitro Models:
-
Leukocyte Transmigration/Adhesion Assays: this compound can be used to investigate the role of HPSE1 in the adhesion of immune cells (e.g., T-cells, neutrophils) to endothelial cell monolayers and their subsequent transmigration.
-
Cytokine Release Assays: The effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from cultured cells (e.g., macrophages, endothelial cells) stimulated with inflammatory agents like LPS can be evaluated.
In Vivo Models:
Based on studies with other HPSE1 inhibitors and HPSE1 knockout models, this compound is a promising candidate for investigation in animal models of inflammatory diseases such as:
-
Delayed-Type Hypersensitivity (DTH): To assess the effect on T-cell mediated inflammation.
-
Inflammatory Bowel Disease (IBD): To investigate its potential to reduce intestinal inflammation.
-
Sepsis: To study its impact on systemic inflammation and organ damage.
-
Rheumatoid Arthritis: To evaluate its effect on joint inflammation and destruction.
For in vivo studies, appropriate formulation and pharmacokinetic analysis of this compound would be necessary to determine the optimal dosing regimen.
Conclusion
This compound is a valuable research tool for elucidating the role of HPSE1 in inflammatory processes. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The provided protocols offer a starting point for researchers to incorporate this compound into their studies of inflammation and to explore its therapeutic potential.
Application Notes and Protocols for Hpse1 Inhibition in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), can lead to organ dysfunction and failure. Heparanase-1 (Hpse1), an endo-β-D-glucuronidase, has emerged as a key player in the progression of fibrosis in various organs, including the liver and kidneys. By degrading heparan sulfate proteoglycans (HSPGs), Hpse1 releases sequestered growth factors, such as Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factor 2 (FGF-2), which in turn activate pro-fibrotic signaling pathways. This activation leads to the transformation of quiescent cells into activated myofibroblasts, the primary producers of ECM proteins like collagen and fibronectin.
The inhibition of Hpse1, therefore, presents a promising therapeutic strategy to attenuate or reverse fibrosis. While "Hpse1-IN-1" is not extensively documented in publicly available scientific literature, this document will focus on a well-characterized and potent heparanase inhibitor, SST0001 (Roneparstat) , as a representative compound for studying the effects of Hpse1 inhibition in fibrosis research. Roneparstat is a chemically modified, non-anticoagulant heparin with high affinity for heparanase, effectively blocking its enzymatic activity.[1][2]
These application notes provide an overview of the role of Hpse1 in fibrosis and detailed protocols for utilizing a potent Hpse1 inhibitor, SST0001 (Roneparstat), in both in vitro and in vivo models of fibrosis.
Mechanism of Action of Hpse1 in Fibrosis
Hpse1 contributes to the fibrotic cascade through several mechanisms:
-
Release of Pro-fibrotic Growth Factors: Heparan sulfate chains on the cell surface and in the ECM sequester a variety of growth factors. Hpse1-mediated cleavage of these chains leads to the release and increased bioavailability of potent pro-fibrotic factors like TGF-β and FGF-2.[3]
-
Activation of Myofibroblasts: The released growth factors, particularly TGF-β, are critical for the activation of resident fibroblasts and the transdifferentiation of other cell types, such as hepatic stellate cells (in the liver) and epithelial cells (in the kidney), into contractile, ECM-producing myofibroblasts.[4][5] These activated cells are characterized by the expression of alpha-smooth muscle actin (α-SMA).
-
Modulation of Inflammatory Responses: Hpse1 can also influence inflammatory processes that contribute to fibrosis by facilitating the migration and activation of immune cells.
By inhibiting Hpse1, compounds like SST0001 (Roneparstat) can disrupt these pro-fibrotic processes at an early stage, preventing the downstream signaling events that lead to excessive ECM deposition.
Quantitative Data on Hpse1 Inhibition by SST0001 (Roneparstat)
The following tables summarize key quantitative data regarding the efficacy of SST0001 (Roneparstat) in inhibiting Hpse1 and its impact on fibrotic markers.
Table 1: In Vitro Efficacy of SST0001 (Roneparstat)
| Parameter | Value | Cell/System | Reference |
| IC50 for Hpse1 Inhibition | ~3 nM | Recombinant Human Heparanase | [6] |
| Inhibition of VEGF Secretion | Significant reduction at 6.75 µM | Heparanase-high CAG myeloma cells | [7] |
| Prevention of EMT Markers | Significant reduction in α-SMA and Fibronectin | Hypoxia/Reoxygenation-treated renal tubular cells | [8][9] |
Table 2: In Vivo Efficacy of SST0001 (Roneparstat) in Fibrosis Models
| Model | Treatment Regimen | Key Findings | Reference |
| Renal Ischemia/Reperfusion Injury (Mouse) | Daily treatment (dose not specified) for 8 weeks | - Restored renal histology and reduced fibrosis- Significantly reduced expression of EMT markers (α-SMA, Vimentin, Fibronectin, Collagen-I) and TGF-β- Improved renal function (BUN, creatinine, albuminuria) | [10] |
| Myeloma Xenograft (Mouse) | 30 mg/kg/day via osmotic pumps for 28 days | - Downregulation of HGF, VEGF, and MMP-9 expression- Suppressed angiogenesis | [11] |
Experimental Protocols
The following are detailed protocols for investigating the anti-fibrotic effects of SST0001 (Roneparstat).
In Vitro Protocol: Inhibition of TGF-β1-Induced Myofibroblast Activation in Hepatic Stellate Cells
This protocol describes how to assess the ability of SST0001 to prevent the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis.
Materials:
-
Primary human or rat hepatic stellate cells (HSCs)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SST0001 (Roneparstat)
-
Recombinant human TGF-β1
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against α-SMA
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents for α-SMA, Collagen I (COL1A1), and Fibronectin (FN1)
-
Western blot reagents
Procedure:
-
Cell Culture: Culture primary HSCs in DMEM with 10% FBS. For experiments, seed cells in 6-well plates (for protein/RNA analysis) or on glass coverslips in 24-well plates (for immunofluorescence) and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with varying concentrations of SST0001 (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
-
Add recombinant TGF-β1 (typically 2-10 ng/mL) to the media containing SST0001.[12]
-
Include control groups: untreated cells, cells treated with TGF-β1 alone, and cells treated with SST0001 alone.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Immunofluorescence for α-SMA:
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary anti-α-SMA antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
-
qRT-PCR for Fibrotic Markers:
-
Isolate total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Synthesize cDNA and perform quantitative real-time PCR for α-SMA, COL1A1, and FN1. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Western Blot for α-SMA:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against α-SMA. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
-
In Vivo Protocol: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol outlines a common method for inducing liver fibrosis in mice and testing the therapeutic efficacy of SST0001.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle for CCl4)
-
SST0001 (Roneparstat)
-
Sterile saline (vehicle for SST0001)
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Fibrosis:
-
Treatment with SST0001 (Roneparstat):
-
Treatment can be administered either prophylactically (starting at the same time as CCl4) or therapeutically (after fibrosis has been established).
-
Dissolve SST0001 in sterile saline.
-
Administer SST0001 via subcutaneous (s.c.) injection or osmotic pump. A typical dose for subcutaneous injection is in the range of 30-60 mg/kg/day.[1][11]
-
A CCl4-treated control group should receive the vehicle for SST0001 (saline).
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the experiment.
-
Termination and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Perfuse the liver with PBS and collect tissue samples. Fix a portion in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical analysis.
-
-
Analysis:
-
Histology: Embed formalin-fixed liver tissue in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for general morphology and Picrosirius Red or Masson's trichrome for collagen deposition.
-
Immunohistochemistry: Perform immunohistochemistry on liver sections for α-SMA to detect activated HSCs.
-
Hydroxyproline Assay: Quantify the total collagen content in the liver tissue using a hydroxyproline assay.
-
qRT-PCR and Western Blot: Analyze the expression of fibrotic markers (α-SMA, COL1A1, FN1, TIMP-1) in liver tissue homogenates.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Hpse1 in Fibrosis
Caption: Hpse1-mediated cleavage of HSPGs releases pro-fibrotic growth factors, leading to myofibroblast activation.
Experimental Workflow for In Vitro Hpse1 Inhibition Assay
Caption: Workflow for assessing the anti-fibrotic effect of SST0001 on TGF-β1-stimulated HSCs in vitro.
Experimental Workflow for In Vivo CCl4-Induced Liver Fibrosis Model
References
- 1. haematologica.org [haematologica.org]
- 2. Phase I study of the heparanase inhibitor roneparstat: an innovative approach for ultiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Transforming Growth Factor-β-Induced Cell Plasticity in Liver Fibrosis and Hepatocarcinogenesis [frontiersin.org]
- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis and molecular modeling of the inhibition mechanism of roneparstat (SST0001) on human heparanase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SST0001, a chemically modified heparin, inhibits myeloma growth and angiogenesis via disruption of the heparanase/syndecan-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heparanase: A Potential New Factor Involved in the Renal Epithelial Mesenchymal Transition (EMT) Induced by Ischemia/Reperfusion (I/R) Injury | PLOS One [journals.plos.org]
- 9. Heparanase: A Potential New Factor Involved in the Renal Epithelial Mesenchymal Transition (EMT) Induced by Ischemia/Reperfusion (I/R) Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of heparanase protects against chronic kidney dysfunction following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SST0001, a chemically modified heparin, inhibits myeloma growth and angiogenesis via disruption of the heparanase/syndecan-1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ixcellsbiotech.com [ixcellsbiotech.com]
- 13. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Hpse1-IN-1 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hpse1-IN-1 is a selective inhibitor of Heparanase-1 (HPSE1), an endo-β-D-glucuronidase that plays a critical role in extracellular matrix (ECM) remodeling by cleaving heparan sulfate chains.[1] Elevated HPSE1 activity is associated with tumor progression, metastasis, and inflammation, making it a compelling target for therapeutic intervention.[2] Proper dissolution and handling of this compound are crucial for accurate and reproducible in vitro studies. This document provides detailed protocols for the dissolution of this compound for cell culture applications, based on established methods for handling hydrophobic small molecules.
Data Presentation
Quantitative data regarding the solubility and recommended concentrations for this compound are summarized in the table below. As specific solubility data for this compound is not publicly available, the following recommendations are based on general practices for similar small molecule inhibitors.
| Parameter | Value | Notes |
| Recommended Primary Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to prevent compound degradation. |
| Recommended Stock Concentration | 1-10 mM | Starting with a higher concentration allows for greater dilution into cell culture media, minimizing the final DMSO concentration. |
| Maximum Final DMSO Concentration in Media | < 0.5% (v/v) | Higher concentrations of DMSO can be toxic to cells.[3] A vehicle control with the same final DMSO concentration should always be included in experiments. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of this compound).
-
Complete Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes to dissolve the compound completely.[3] Gentle warming in a 37°C water bath for a short period may aid dissolution if necessary.[4]
-
Visual Inspection: Visually inspect the solution to ensure that all the compound has dissolved and no particulate matter is visible.
-
Sterilization (Optional): If the initial components were not handled under strict aseptic conditions, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for Cell Culture
This protocol details the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution. First, dilute the concentrated DMSO stock solution into a small volume of pre-warmed cell culture medium. For example, add 1 µL of a 10 mM stock solution to 99 µL of medium to get an intermediate dilution of 100 µM.
-
Final Dilution: Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired working concentration. For instance, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to get a final concentration of 1 µM.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to an equal volume of cell culture medium. For a 1:1000 final dilution of the stock, the vehicle control should contain 0.1% DMSO.
-
Dosing Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the specified duration of the experiment.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of Heparanase-1 (HPSE1).
References
- 1. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
Hpse1-IN-1: Comprehensive Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Hpse1-IN-1, a selective inhibitor of Heparanase-1 (HPSE1). This document outlines the stability and storage conditions, and provides methodologies for its application in experimental settings.
Introduction to this compound
This compound is a selective inhibitor of Heparanase-1 (HPSE1), an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs). HPSE1 is implicated in various physiological and pathological processes, including inflammation, angiogenesis, and tumor metastasis. By inhibiting HPSE1, this compound serves as a valuable tool for studying the roles of this enzyme and as a potential therapeutic agent.
Chemical Properties:
Stability and Storage
Proper storage and handling of this compound are critical to maintain its stability and activity. The following table summarizes the recommended storage conditions based on available data and general laboratory best practices for similar small molecules.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 2 years | Protect from moisture. |
| 4°C | Short-term (weeks) | ||
| Stock Solution (in DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 2 years | Recommended for long-term storage. |
Note: Specific stability data for this compound in various solvents and at different temperatures is not publicly available. The information above is based on general guidelines for small molecule inhibitors. For lot-specific information, refer to the Certificate of Analysis provided by the supplier.
Preparation of Solutions
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 5.15 mg of this compound (Molecular Weight = 514.57 g/mol ).
-
Add the appropriate volume of DMSO to the solid this compound.
-
Vortex briefly to dissolve the compound completely. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions
Prepare working solutions by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
-
The solubility of this compound in aqueous solutions may be limited. Ensure that the compound does not precipitate upon dilution. If precipitation occurs, consider reducing the final concentration or using a different buffer system.
Experimental Protocols
The following are general protocols for the use of this compound in common experimental setups. Researchers should optimize the conditions for their specific cell lines and assay systems.
In Vitro Cell-Based Assays
Protocol for a Cell-Based Heparanase Activity Assay:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium from the stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-24 hours) at 37°C.
-
-
Heparanase Activity Measurement:
-
After incubation, measure heparanase activity using a commercially available assay kit or a relevant functional assay (e.g., Matrigel invasion assay).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
Western Blotting for Downstream Signaling
To investigate the effect of this compound on downstream signaling pathways, perform western blotting for key proteins such as phosphorylated forms of Src, Akt, and p38.
Protocol:
-
Treat cells with this compound as described in the cell-based assay protocol.
-
After the desired incubation time, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Src, p-Akt, p-p38, and their total forms) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Heparanase-1 Signaling Pathway
HPSE1 activity has been shown to influence several downstream signaling pathways that are crucial for cell proliferation, survival, and migration. This compound, by inhibiting HPSE1, is expected to modulate these pathways.
Caption: this compound inhibits HPSE1, preventing the release of growth factors and subsequent activation of downstream signaling pathways like Src, Akt, and p38 MAPK.
Experimental Workflow for Assessing this compound Stability
A logical workflow to determine the stability of this compound under specific experimental conditions.
Caption: Workflow for determining the stability of this compound by assessing its inhibitory activity over time under various storage conditions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPSE1-IN-1 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the activity of HPSE1-IN-1, a hypothetical heparanase-1 inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of heparanase-1 (HPSE1)?
A1: Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase, the only known mammalian enzyme that cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[1][2][3] This enzymatic activity degrades the extracellular matrix (ECM) and basement membranes, playing a crucial role in processes like cell migration, invasion, angiogenesis, and inflammation.[2][3][4] HPSE1 is secreted as an inactive proenzyme and requires cleavage by proteases like cathepsin L in an acidic environment to become active.[5][6] Its enzymatic activity is optimal at an acidic pH and is significantly reduced at neutral pH.[4]
Q2: What are the common challenges when working with heparanase inhibitors?
A2: Heparanase inhibitors, particularly those that are heparin or heparan sulfate mimetics, can suffer from a lack of specificity, leading to off-target effects.[5][7] Small molecule inhibitors may have issues with solubility, stability, and cell permeability. Furthermore, the biological activity of any heparanase inhibitor can be highly dependent on the specific cell type, its metabolic state, and the experimental conditions.
Q3: At what stage is HPSE1 active?
A3: HPSE1 is synthesized as an inactive 65 kDa proenzyme (proHPSE). It is activated upon proteolytic cleavage of a linker domain by enzymes such as cathepsin L, primarily within the acidic environment of lysosomes. This processing results in a heterodimer of an 8 kDa and a 50 kDa subunit, which is the active form of the enzyme.[5]
Q4: Can this compound affect other cellular processes?
A4: While this compound is designed to be a specific inhibitor of heparanase-1, potential off-target effects cannot be entirely ruled out without specific experimental validation. Inhibition of HPSE1 activity can indirectly affect various signaling pathways that are dependent on the integrity of heparan sulfate chains and the release of HS-bound growth factors and cytokines.[3][8][9]
Troubleshooting Guide
This guide addresses the common issue of "this compound not showing activity in cells" in a question-and-answer format.
Issue: No observable effect of this compound on heparan sulfate degradation or downstream cellular processes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Inactivity | 1. Verify Inhibitor Integrity: Confirm the correct storage and handling of this compound. Check for expiration dates and potential degradation. Prepare fresh stock solutions. | A fresh, properly stored inhibitor should exhibit activity if the experimental setup is correct. |
| 2. Assess Solubility: Ensure this compound is fully dissolved in the vehicle solvent and that the final concentration of the solvent in the cell culture medium is not cytotoxic. | Proper solubilization is crucial for the inhibitor to be available to the cells. | |
| Cellular Factors | 3. Confirm HPSE1 Expression and Activity: Verify that the cell line used expresses sufficient levels of active HPSE1. This can be done via Western blot for the active 50+8 kDa form, or by a direct heparanase activity assay. | The inhibitor will only show an effect if there is a target enzyme to inhibit. |
| 4. Evaluate Cell Permeability: If the intended target is intracellular HPSE1, confirm that this compound can penetrate the cell membrane. This may require specific assays or consulting the manufacturer's data. | Poor cell permeability will prevent the inhibitor from reaching its intracellular target. | |
| Experimental Conditions | 5. Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. | The initial concentration may be too low to elicit a response. |
| 6. Optimize Incubation Time: Conduct a time-course experiment to determine the necessary duration of treatment for an observable effect. | The effect of the inhibitor may not be immediate and could require a longer incubation period. | |
| 7. Check pH of Culture Medium: HPSE1 activity is pH-dependent, with optimal activity in acidic environments.[4] Ensure the pH of your cell culture medium is within the optimal range for both cell health and potential extracellular HPSE1 activity if applicable. | Suboptimal pH can affect both enzyme activity and inhibitor binding. | |
| Assay-Specific Issues | 8. Validate Assay Sensitivity: Ensure the assay used to measure HPSE1 activity or its downstream effects is sensitive enough to detect changes. Consider using a more direct and sensitive method. | The lack of an observed effect might be due to the limitations of the detection method. |
| 9. Include Positive and Negative Controls: Always include a positive control (a known potent heparanase inhibitor) and a negative control (vehicle only) in your experiments. | Controls are essential to validate that the experimental system is working as expected. |
Experimental Protocols
Protocol 1: Basic Cell-Based Heparanase Activity Assay
This protocol provides a general workflow to assess the inhibitory effect of this compound on cellular heparanase activity.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Include a known heparanase inhibitor as a positive control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer to extract cellular proteins.
-
Heparanase Activity Measurement: Use a commercially available heparanase activity assay kit. These kits typically use a heparan sulfate--based substrate that releases a fluorescent or colorimetric signal upon cleavage by heparanase.
-
Data Analysis: Measure the signal using a plate reader. Normalize the heparanase activity in the inhibitor-treated samples to the vehicle control. Calculate the IC50 value for this compound.
Signaling Pathways and Workflows
Caption: Heparanase-1 signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for this compound inactivity.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. The Pathophysiological Functions of Heparanases: From Evolution, Structural and Tissue‐Specific Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosave.com [biosave.com]
- 5. Design Principle of Heparanase Inhibitors: A Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grtc.ucsd.edu [grtc.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events | MDPI [mdpi.com]
- 9. Heparanase mediates a novel mechanism in lapatinib-resistant brain metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hpse1-IN-1 Concentration for Experiments
Welcome to the technical support center for the use of Hpse1-IN-1, a selective inhibitor of Heparanase-1 (HPSE1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of Heparanase-1 (HPSE1).[1] HPSE1 is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), major components of the extracellular matrix (ECM) and basement membranes. By inhibiting HPSE1, this compound prevents the degradation of heparan sulfate, thereby modulating downstream signaling pathways involved in cancer progression, inflammation, and other pathological processes.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for cell-based assays is to perform a dose-response experiment centered around the reported IC50 value. For this compound, the IC50 for HPSE1 is approximately 0.442 µM.[2] We recommend a concentration range of 0.1 µM to 10 µM to determine the optimal effective concentration for your specific cell line and assay conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it is recommended to prepare a concentrated stock solution in an appropriate solvent like DMSO. For storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Please refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to have moderate inhibitory activity against exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA), with reported IC50 values of 0.839 µM and 0.439 µM, respectively.[2] It is important to consider these potential off-target effects when interpreting experimental results.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Reference |
| Heparanase-1 (HPSE1) | 0.442 | [2] |
| exo-β-d-glucuronidase (GUSβ) | 0.839 | [2] |
| glucocerebrosidase (GBA) | 0.439 | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, based on protocols for similar heparanase inhibitors.
In Vitro Heparanase Inhibition Assay (Enzymatic Assay)
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against purified HPSE1 enzyme.
Materials:
-
Recombinant human HPSE1
-
This compound
-
Heparan sulfate (HS) substrate (e.g., fondaparinux or biotinylated HS)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Detection reagent (specific to the substrate used, e.g., a developing reagent for a colorimetric assay)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.
-
In a 96-well plate, add a fixed amount of recombinant HPSE1 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the heparan sulfate substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the assay format).
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based Invasion Assay (Boyden Chamber Assay)
This protocol outlines a common method to assess the effect of this compound on cancer cell invasion, a process often mediated by HPSE1.
Materials:
-
Cancer cell line known to express HPSE1
-
This compound
-
Serum-free cell culture medium
-
Cell culture medium with serum (as a chemoattractant)
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size) coated with Matrigel
-
24-well companion plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Culture the cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells into the upper chamber of the Matrigel-coated Boyden chamber inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of invaded cells in several microscopic fields for each insert.
-
Compare the number of invaded cells in the this compound treated groups to the vehicle control to determine the effect on cell invasion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of HPSE1 activity | - Incorrect this compound concentration: The concentration may be too low to effectively inhibit the enzyme. - Degraded this compound: Improper storage or handling may have led to the degradation of the compound. - Suboptimal assay conditions: The pH, temperature, or buffer composition may not be ideal for inhibitor binding. | - Perform a wider dose-response curve to find the effective concentration range. - Prepare a fresh stock solution of this compound from a new vial. - Optimize assay conditions such as pH and incubation times. |
| Inconsistent results between experiments | - Variability in cell passage number: Different cell passages can have varying levels of HPSE1 expression and sensitivity to inhibitors. - Inconsistent incubation times: Variations in pre-incubation or reaction times can affect the results. - Pipetting errors: Inaccurate pipetting can lead to variability in reagent concentrations. | - Use cells within a consistent and narrow range of passage numbers for all experiments. - Strictly adhere to the established incubation times for all steps. - Calibrate pipettes regularly and use proper pipetting techniques. |
| High background signal in the assay | - Contamination of reagents: Reagents may be contaminated with substances that interfere with the assay. - Non-specific binding: The detection antibody or reagent may be binding non-specifically to the plate or other components. | - Use fresh, high-quality reagents. - Include appropriate blocking steps in the protocol and optimize washing procedures. |
| Cell toxicity observed in cell-based assays | - High concentration of this compound: The inhibitor concentration may be toxic to the cells. - High concentration of DMSO: The solvent used to dissolve the inhibitor can be toxic at higher concentrations. | - Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH assay) and use concentrations below the toxic level. - Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.5%). |
Visualizations
Caption: HPSE1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and cell-based assays.
References
Hpse1-IN-1 solubility issues and solutions
Welcome to the technical support center for Hpse1-IN-1, a selective inhibitor of Heparanase-1 (HPSE1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Heparanase-1 (HPSE1). HPSE1 is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), major components of the extracellular matrix (ECM) and basement membranes. By inhibiting HPSE1, this compound prevents the degradation of heparan sulfate, thereby interfering with processes such as cell invasion, metastasis, and angiogenesis, which are often upregulated in cancer and inflammatory conditions. It has been shown to have moderate inhibitory activity against exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA).[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: For optimal dissolution of this compound, it is crucial to consult the Certificate of Analysis (CofA) that accompanied your specific lot of the compound. Chemical suppliers provide detailed, lot-specific solubility data in the CofA. Generally, for in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for compounds of this nature. For in vivo applications, specific formulation protocols are required.
Q3: My this compound solution appears cloudy or has precipitated after dilution in aqueous media. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for many small molecule inhibitors. This is due to the lower solubility of the compound in aqueous environments. Please refer to the troubleshooting guide below for detailed steps to address this issue.
Q4: How should I store the solid compound and my stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound. For the solid compound, it is recommended to store it under the conditions specified in the Certificate of Analysis. Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Solubility and Stock Solution Preparation
Quantitative Solubility Data
Quantitative solubility data for this compound is lot-specific and should be obtained from the Certificate of Analysis provided by the supplier. The following table provides a general guideline based on typical solvents used for similar compounds.
| Solvent | Concentration (Typical) | Notes |
| DMSO | ≥ 20 mg/mL | Commonly used for preparing high-concentration stock solutions for in vitro experiments. Heating and/or sonication may aid dissolution. |
| Ethanol | Limited Solubility | Not generally recommended as a primary solvent. |
| Aqueous Buffers | Poor Solubility | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 514.57 g/mol ), weigh out 5.15 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Formulation for In Vivo Studies
Note: The following are example formulations based on common practices for poorly soluble compounds. The optimal formulation for your specific experimental model should be determined empirically.
Vehicle Formulation 1 (PEG300/Tween-80/Saline):
-
Prepare a high-concentration stock of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock.
-
Add PEG300 to the DMSO stock and mix thoroughly. A common ratio is 10% DMSO and 40% PEG300.
-
Add Tween-80 and mix. A common final concentration is 5% Tween-80.
-
Finally, add sterile saline to reach the desired final volume and concentration. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final solution is clear and free of precipitation before administration.
Vehicle Formulation 2 (Corn Oil):
-
Prepare a high-concentration stock of this compound in DMSO.
-
Add the DMSO stock to corn oil and mix thoroughly. A common ratio is 10% DMSO to 90% corn oil.
-
The final solution should be clear.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Caption: A flowchart for troubleshooting this compound solubility issues.
Heparanase-1 Signaling Pathways
This compound, by inhibiting Heparanase-1, can modulate several downstream signaling pathways that are crucial for tumor progression and inflammation. The diagram below illustrates some of the key pathways affected by HPSE1 activity.
Caption: Signaling pathways influenced by Heparanase-1 activity.
References
Technical Support Center: Interpreting Off-Target Effects of Hpse1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and mitigate the potential off-target effects of Hpse1-IN-1, a hypothetical small molecule inhibitor of Heparanase-1 (HPSE1).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, potentially due to its off-target activities.
Issue 1: Unexpected Cell Viability Decrease or Cytotoxicity
You observe a significant decrease in cell viability or overt cytotoxicity at concentrations where on-target HPSE1 inhibition is not expected to be the primary cause.
Possible Cause: Off-target inhibition of essential cellular kinases. This compound has been observed to have inhibitory activity against kinases such as Cyclin-Dependent Kinase 16 (CDK16) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) at higher concentrations.[1]
Troubleshooting Steps:
-
Determine the IC50 for On-Target vs. Off-Target Inhibition:
-
Conduct a Rescue Experiment:
-
If you hypothesize that the cytotoxicity is due to inhibition of a specific off-target kinase, you can perform a rescue experiment.
-
Transfect cells with a mutant version of the off-target kinase that is resistant to this compound. If the cytotoxic phenotype is reversed, it strongly suggests an off-target mechanism.[3]
-
-
Use a Structurally Distinct HPSE1 Inhibitor:
-
Treat cells with a different, structurally unrelated HPSE1 inhibitor.[3] If this second inhibitor does not produce the same cytotoxic effect at concentrations that inhibit HPSE1, the cytotoxicity observed with this compound is likely due to off-target effects.
-
-
CRISPR/Cas9 Target Validation:
-
Use CRISPR/Cas9 to knock out the putative off-target kinase.[4] If the cells remain sensitive to this compound after knockout of the intended target (HPSE1), it indicates that the inhibitor is acting through an off-target mechanism.
-
References
Technical Support Center: Hpse1-IN-1 Cytotoxicity Assessment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Hpse1-IN-1, a representative heparanase-1 inhibitor.
Disclaimer: As specific data for a compound named "this compound" is not publicly available, this guide utilizes data and principles from published studies on other small molecule heparanase inhibitors, such as OGT 2115. The provided protocols and data are intended to serve as a general framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
A1: this compound is an inhibitor of heparanase-1 (Hpse1), an endo-β-D-glucuronidase that degrades heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM).[1] Overexpression of Hpse1 is common in many cancers and is associated with increased tumor growth, metastasis, and angiogenesis.[1] By inhibiting Hpse1, this compound disrupts the degradation of the ECM, which in turn can inhibit cell invasion and metastasis. The cytotoxic effects of heparanase inhibitors are often mediated through the induction of apoptosis (programmed cell death) and modulation of autophagy.[2][3]
Q2: Which cell lines are suitable for testing the cytotoxicity of this compound?
A2: Cell lines with high endogenous expression of heparanase-1 are generally more sensitive to Hpse1 inhibitors. It is recommended to screen a panel of cancer cell lines to determine their relative Hpse1 expression levels before initiating cytotoxicity assays. Examples of cell lines used in studies with other heparanase inhibitors include prostate cancer (PC-3, DU-145), breast cancer, and glioblastoma cell lines.[2]
Q3: What are the typical concentration ranges and incubation times for this compound in cytotoxicity assays?
A3: The optimal concentration range and incubation time will vary depending on the cell line and the specific assay being used. Based on data from similar heparanase inhibitors, a starting point for concentration could be in the range of 1 µM to 100 µM.[2] Incubation times typically range from 24 to 72 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: How can I be sure that the observed cytotoxicity is due to Hpse1 inhibition and not off-target effects?
A4: To confirm the specificity of this compound, consider the following experiments:
-
Hpse1 Knockdown/Overexpression: Compare the cytotoxic effect of this compound in cells with silenced (knockdown) Hpse1 expression versus cells overexpressing Hpse1. A reduced effect in knockdown cells would suggest on-target activity.
-
Enzyme Activity Assay: Directly measure the inhibitory effect of this compound on purified heparanase-1 enzyme activity in a cell-free system.
-
Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control in your cytotoxicity assays.
Data Presentation
The following table summarizes representative IC50 values for the heparanase inhibitor OGT 2115 in different cancer cell lines. This data can be used as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 18.4 - 20.2 | [2] |
| DU-145 | Prostate Cancer | 90.6 - 97.2 | [2] |
Experimental Protocols
Here are detailed protocols for commonly used cytotoxicity assays.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High background in MTT assay | Contamination of culture with bacteria or yeast. Phenol red in the medium can interfere. | Check for contamination under a microscope. Use phenol red-free medium for the assay. |
| Low signal or no dose-response | Cell density is too low or too high. Incubation time is too short. Compound is not active in the chosen cell line. | Optimize cell seeding density. Perform a time-course experiment. Screen different cell lines for sensitivity. |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Inconsistent results in apoptosis assay | Cell harvesting technique is too harsh. Compensation settings on the flow cytometer are incorrect. | Use a gentle cell scraping or trypsinization method. Run single-stained compensation controls for Annexin V-FITC and PI to set up the correct compensation. |
| High spontaneous LDH release | Cells are unhealthy or stressed. Over-incubation. Mechanical stress during handling. | Ensure cells are in the logarithmic growth phase before seeding. Optimize incubation time. Handle the plates gently. |
Mandatory Visualizations
Signaling Pathways
// Nodes Hpse1_IN_1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hpse1 [label="Heparanase-1 (Hpse1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM_Degradation [label="ECM Degradation", fillcolor="#F1F3F4"]; Growth_Factors [label="Release of Growth Factors\n(e.g., FGF, VEGF)", fillcolor="#FBBC05"]; Pro_Survival_Signaling [label="Pro-Survival Signaling\n(e.g., Akt, ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2_Family [label="Modulation of\nBcl-2 Family Proteins", fillcolor="#F1F3F4"]; Bax_Bak [label="Bax/Bak Activation", fillcolor="#FBBC05"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#FBBC05"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#F1F3F4"]; Caspase_3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Hpse1_IN_1 -> Hpse1 [label="Inhibits", dir=tee]; Hpse1 -> ECM_Degradation; ECM_Degradation -> Growth_Factors; Growth_Factors -> Pro_Survival_Signaling; Hpse1_IN_1 -> Pro_Survival_Signaling [label="Inhibits", style=dashed, dir=tee]; Pro_Survival_Signaling -> Bcl2_Family [label="Regulates", dir=tee]; Bcl2_Family -> Bax_Bak [dir=tee]; Bax_Bak -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Caspase_3; Caspase_3 -> Apoptosis; } .dot Caption: this compound induced apoptosis pathway.
// Nodes Hpse1_IN_1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hpse1 [label="Heparanase-1 (Hpse1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Stress [label="Cellular Stress", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1 Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; ULK1_Complex [label="ULK1 Complex Activation", fillcolor="#FBBC05"]; Beclin1_Complex [label="Beclin-1 Complex\n(Vps34)", fillcolor="#FBBC05"]; Autophagosome_Formation [label="Autophagosome Formation", fillcolor="#F1F3F4"]; LC3_Conversion [label="LC3-I to LC3-II Conversion", fillcolor="#FBBC05"]; Autophagy [label="Autophagy", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Hpse1_IN_1 -> Hpse1 [label="Inhibits", dir=tee]; Hpse1 -> mTORC1 [label="Modulates", style=dashed]; Cellular_Stress -> mTORC1 [label="Inhibits", dir=tee]; mTORC1 -> ULK1_Complex [label="Inhibits", dir=tee]; ULK1_Complex -> Beclin1_Complex; Beclin1_Complex -> Autophagosome_Formation; Autophagosome_Formation -> LC3_Conversion; LC3_Conversion -> Autophagy; Hpse1_IN_1 -> Autophagy [label="Modulates", style=dashed]; } .dot Caption: Modulation of autophagy by this compound.
Experimental Workflow
// Nodes Start [label="Start:\nSelect Cell Lines", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dose_Response [label="Dose-Response &\nTime-Course\n(MTT/LDH Assay)"]; Determine_IC50 [label="Determine IC50"]; Apoptosis_Assay [label="Mechanism of Death:\nAnnexin V/PI Assay"]; Pathway_Analysis [label="Pathway Analysis:\nWestern Blot for\nApoptotic/Autophagic Markers"]; End [label="End:\nData Interpretation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Dose_Response; Dose_Response -> Determine_IC50; Determine_IC50 -> Apoptosis_Assay; Apoptosis_Assay -> Pathway_Analysis; Pathway_Analysis -> End; } .dot Caption: General workflow for this compound cytotoxicity assessment.
References
- 1. Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Function from within: Autophagy induction by HPSE/heparanase—new possibilities for intervention - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Hpse1-IN-1 degradation in solution
This technical support center provides guidance on the proper handling and storage of Hpse1-IN-1 to minimize degradation in solution. The following information is based on general best practices for small molecule inhibitors, as specific stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is generally recommended for organic small molecules like this compound.[1] For biological experiments, it is crucial to use a fresh, anhydrous grade of DMSO to prevent the introduction of moisture, which can accelerate degradation. The final concentration of DMSO in your aqueous experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should I store the solid compound and its stock solutions?
A: Solid this compound should be stored at -20°C for long-term stability, which can be effective for up to three years.[2][3] Once dissolved, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[2][3]
Q3: Can I store this compound in an aqueous solution?
A: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they are more susceptible to hydrolysis. If your experiment requires an aqueous solution, it should be prepared fresh on the day of use from a DMSO stock.
Q4: Is this compound sensitive to light?
A: While specific photostability data for this compound is unavailable, many small molecules are light-sensitive.[4][5] As a precautionary measure, it is recommended to protect solutions from light by using amber vials or by wrapping vials in foil.
Troubleshooting Guide
Issue 1: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer.
-
Question: Why is my compound precipitating, and how can I prevent it?
-
Answer: Precipitation often occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous medium where its solubility is much lower. To prevent this, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your buffer or incubation medium. Ensure the final concentration in the aqueous medium does not exceed the compound's solubility limit. You can also try vortexing or gentle warming (if the compound is heat-stable) to aid dissolution.
Issue 2: I am not observing the expected biological activity in my experiment.
-
Question: Could degradation of this compound be the cause of the lack of activity?
-
Answer: Yes, degradation can lead to a loss of potency. The primary degradation pathways for small molecules are hydrolysis, oxidation, and photolysis.[4][6] Ensure you are following the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh vial of the compound or a newly prepared stock solution.
Issue 3: I am seeing inconsistent results between experiments.
-
Question: What could be causing the variability in my results?
-
Answer: Inconsistent results can arise from several factors related to compound stability. Repeated freeze-thaw cycles of stock solutions can lead to degradation. To ensure consistency, aliquot your stock solution into single-use vials.[2][3] Also, ensure that the age of the stock solution is within the recommended storage period.
Data Presentation
Table 1: Summary of Recommended Storage and Handling for this compound
| Form | Solvent | Storage Temperature | Maximum Storage Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | Up to 3 years | Keep in a tightly sealed container in a dry environment. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot into single-use vials. Less ideal than -80°C for long-term storage. |
| Working Solution | Aqueous | N/A | Prepare fresh daily | Prone to hydrolysis. Ensure final DMSO concentration is low. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into several single-use, light-protected vials and store at -80°C.
-
-
Incubation under Test Conditions:
-
Prepare working solutions of this compound (e.g., 10 µM) in the desired experimental buffer (e.g., PBS, cell culture medium).
-
Divide the working solutions into different groups to test various conditions:
-
Temperature: Incubate at 4°C, room temperature (25°C), and 37°C.
-
pH: Adjust the buffer pH to different values (e.g., 5, 7.4, 8.5).
-
Light Exposure: Protect one set of samples from light while exposing another to ambient light.
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis of this compound Concentration:
-
At each time point, analyze the concentration of the intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
The percentage of remaining this compound at each time point relative to the initial concentration (time 0) indicates its stability under the tested conditions.
-
-
Functional Assay (Optional):
-
In parallel, test the biological activity of the this compound samples from each condition and time point using a relevant enzymatic or cell-based assay.
-
A decrease in biological activity would correlate with the degradation of the compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound related issues.
Caption: Experimental workflow for this compound stability testing.
References
Troubleshooting inconsistent results with Hpse1-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Hpse1-IN-1, a small molecule inhibitor of Heparanase-1 (HPSE1). Inconsistent experimental results can arise from a variety of factors, from inhibitor preparation to assay conditions. This guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Heparanase-1 (HPSE1)?
A1: Heparanase-1 is an endo-β-D-glucuronidase that plays a crucial role in remodeling the extracellular matrix (ECM).[1][2] Its primary function is to cleave heparan sulfate (HS) side chains from heparan sulfate proteoglycans (HSPGs).[1][3] This enzymatic activity releases various signaling molecules, such as growth factors and cytokines, that are sequestered by HS, thereby influencing processes like cell signaling, migration, and invasion.[1][4] HPSE1 is the only known enzyme in mammals responsible for HS degradation.[1]
Q2: At what pH is HPSE1 optimally active?
A2: HPSE1 is most active under acidic conditions, with an optimal pH range of 4.0 to 6.0.[5] It is largely inactive at neutral pH.[5][6] This is physiologically relevant as acidic microenvironments are often found in tumors and sites of inflammation where HPSE1 activity is upregulated.[5][6]
Q3: How should I prepare and store this compound?
A3: While specific details for this compound are not publicly available, general best practices for small molecule inhibitors should be followed. It is recommended to dissolve the compound in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, freshly dilute the stock solution to the final working concentration in the appropriate assay buffer.
Q4: What are the downstream effects of HPSE1 inhibition?
A4: Inhibition of HPSE1 can lead to a variety of downstream effects due to the stabilization of the ECM and the reduced release of HS-bound signaling molecules. These effects can include decreased cell migration and invasion, reduced angiogenesis, and altered inflammatory responses.[2][6] HPSE1 activity has also been shown to induce AKT1/PKB phosphorylation, so inhibition may lead to a reduction in this signaling pathway.[5][7]
Troubleshooting Inconsistent Results
Issue 1: High Variability in In Vitro Enzyme Inhibition Assays
Q: My in vitro heparanase inhibition assay is showing high variability between replicates and experiments. What could be the cause?
A: High variability in in vitro assays can stem from several factors related to the enzyme, the inhibitor, or the assay conditions.
-
Enzyme Activity: Ensure that the recombinant HPSE1 is active and used within its linear range. Enzyme activity can be affected by storage conditions and freeze-thaw cycles.
-
Inhibitor Solubility: this compound may be precipitating in the aqueous assay buffer. Try pre-diluting the inhibitor in a small volume of assay buffer to check for solubility issues. The final concentration of the organic solvent (e.g., DMSO) should also be kept low and consistent across all wells.
-
pH of Assay Buffer: As HPSE1 activity is highly pH-dependent, ensure the assay buffer is maintained at the optimal acidic pH throughout the experiment.[5]
-
Assay Components: Some assay components, like certain detergents or salts, can interfere with the enzyme or the inhibitor. Review the composition of your assay buffer.
| Parameter | Recommended Condition | Rationale |
| HPSE1 Activity | Use pre-screened, active enzyme lots. | Ensures consistent starting activity. |
| Inhibitor Solvent | DMSO (or other suitable organic solvent) | Ensure inhibitor is fully dissolved. |
| Final Solvent Conc. | < 1% (e.g., < 0.5%) | High concentrations can inhibit enzyme activity. |
| Assay pH | 4.0 - 6.0 | HPSE1 is most active in an acidic environment.[5] |
| Incubation Time | Optimize for linear enzyme kinetics. | Avoids substrate depletion or product inhibition. |
Issue 2: Discrepancy Between In Vitro and Cell-Based Assay Results
Q: this compound shows potent inhibition in my in vitro assay, but the effect is much weaker or absent in my cell-based experiments. Why?
A: A discrepancy between in vitro and cell-based results is a common challenge in drug development and can be attributed to several factors.
-
Cellular Uptake and Efflux: The inhibitor may have poor membrane permeability or be actively transported out of the cell by efflux pumps.
-
Inhibitor Stability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Presence of Serum: Components in the cell culture medium, particularly proteins in fetal bovine serum (FBS), can bind to the inhibitor and reduce its effective concentration.
-
Non-Enzymatic Functions of HPSE1: HPSE1 has non-enzymatic functions, such as increasing cell adhesion to the ECM, that may not be affected by an active-site inhibitor.[5][6] Your cell-based assay might be influenced by these non-enzymatic roles.
Issue 3: Inconsistent Downstream Signaling Effects
Q: I am not seeing consistent changes in downstream signaling pathways (e.g., Akt phosphorylation) upon treatment with this compound in my cell model. What should I check?
A: Inconsistent downstream effects can be due to the complexity of cellular signaling and the specific context of your experimental model.
-
Cell Type Specificity: The role of HPSE1 and its impact on signaling can vary significantly between different cell types.
-
Compensatory Mechanisms: Cells may activate alternative signaling pathways to compensate for the inhibition of HPSE1-mediated signaling.
-
Experimental Timing: The timing of inhibitor treatment and endpoint measurement is critical. A time-course experiment is recommended to identify the optimal window for observing changes in downstream signaling.
Experimental Protocols & Workflows
General Protocol for In Vitro HPSE1 Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Sodium Acetate, pH 5.0.
-
Recombinant Human HPSE1: Dilute to the desired concentration in assay buffer.
-
Substrate: e.g., Heparan sulfate from bovine kidney.
-
This compound: Prepare a dilution series in assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Procedure:
-
Add this compound dilutions or vehicle control to a 96-well plate.
-
Add HPSE1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the heparan sulfate substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and quantify the cleavage products using a suitable detection method (e.g., a dye-based assay that measures the released HS fragments).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Workflows and Pathways
Caption: A generalized workflow for determining the IC50 value of this compound.
Caption: The signaling pathway of HPSE1 and the point of intervention for this compound.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grtc.ucsd.edu [grtc.ucsd.edu]
- 3. Chemical toolbox to interrogate Heparanase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. biosave.com [biosave.com]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
Technical Support Center: Hpse1-IN-1 for In Vivo Studies
Welcome to the technical support center for Hpse1-IN-1, a potent and selective small-molecule inhibitor of Heparanase-1 (HPSE). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vivo experimental models. Here you will find troubleshooting guidance and frequently asked questions to ensure the successful implementation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the endo-β-D-glucuronidase enzyme, Heparanase-1 (HPSE).[1][2][3] HPSE is the only known mammalian enzyme that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), which are key components of the extracellular matrix (ECM) and cell surfaces.[2][4] By inhibiting HPSE, this compound prevents the degradation of heparan sulfate, thereby maintaining the integrity of the ECM, regulating the release of various growth factors and cytokines, and impeding processes such as cell invasion, metastasis, and inflammation.[1][2][5][6]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: The recommended vehicle for in vivo administration of this compound is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is crucial to first dissolve this compound in DMSO before adding the other components. Sonication may be required to achieve a clear solution. Always prepare the vehicle fresh before each use.
Q3: What is the recommended starting dose for in vivo studies in mice?
A3: For initial in vivo efficacy studies in mouse models, a starting dose of 25-50 mg/kg administered intraperitoneally (i.p.) or orally (p.o.) once daily is recommended. However, the optimal dose and administration route will be model-dependent and should be determined empirically through dose-response studies.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C. For short-term storage of solutions, it is recommended to keep them at 4°C for no longer than one week. For long-term storage, aliquots of the stock solution in DMSO can be stored at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | Improper dissolution sequence. | Ensure this compound is fully dissolved in DMSO before adding other vehicle components. Warm the solution gently (to no more than 37°C) and sonicate to aid dissolution. |
| Low solubility of the compound. | Increase the percentage of PEG300 or consider a different vehicle formulation. Perform a solubility test with small amounts of the compound and various vehicles. | |
| Low or no efficacy in in vivo model | Suboptimal dose or administration route. | Conduct a dose-response study to determine the optimal dose. Evaluate alternative administration routes (e.g., oral gavage vs. intraperitoneal injection). |
| Poor bioavailability. | Perform pharmacokinetic studies to determine the plasma concentration and half-life of this compound. The formulation may need to be optimized to improve absorption. | |
| Rapid metabolism of the compound. | Analyze plasma and tissue samples for metabolites of this compound. If rapid metabolism is confirmed, consider more frequent dosing or a different inhibitor. | |
| Target not expressed or not active in the model. | Confirm the expression and activity of Heparanase-1 in your specific tumor or disease model through techniques like immunohistochemistry or enzymatic assays. | |
| Observed toxicity or adverse effects | Vehicle toxicity. | Administer the vehicle alone to a control group of animals to assess for any adverse effects. |
| Off-target effects of this compound. | Reduce the dose of this compound. If toxicity persists at effective doses, consider a different heparanase inhibitor with a different chemical scaffold. | |
| Compound instability. | Ensure the compound is stored correctly and the dosing solutions are prepared fresh. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| HPSE Enzymatic Assay IC50 | 50 nM |
| Cell-based Invasion Assay EC50 | 200 nM |
Table 2: Pharmacokinetic Properties of this compound in Mice (50 mg/kg, i.p.)
| Parameter | Value |
| Cmax (Plasma concentration) | 5 µM |
| Tmax (Time to max concentration) | 1 hour |
| t1/2 (Half-life) | 4 hours |
| Bioavailability (Oral) | 30% |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL).
-
Vortex and sonicate until the powder is completely dissolved.
-
In a separate sterile tube, prepare the final vehicle by mixing PEG300, Tween 80, and saline in the desired ratios.
-
Slowly add the this compound stock solution to the final vehicle to achieve the desired final concentration, vortexing gently during the addition.
-
The final DMSO concentration should not exceed 5-10% in the administered volume.
-
Administer the freshly prepared solution to the animals within one hour of preparation.
Protocol 2: Mouse Tumor Xenograft Model
-
Implant tumor cells (e.g., 1 x 106 cells) subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm3).
-
Randomize mice into control and treatment groups.
-
Administer this compound or vehicle control daily via the chosen route (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for HPSE activity, TUNEL assay for apoptosis).
Visualizations
Caption: this compound inhibits HPSE, preventing ECM degradation and tumor progression.
Caption: Workflow for preparing and using this compound in an in vivo experiment.
Caption: Troubleshooting logic for addressing low efficacy of this compound in vivo.
References
- 1. grtc.ucsd.edu [grtc.ucsd.edu]
- 2. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosave.com [biosave.com]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. The Pathophysiological Functions of Heparanases: From Evolution, Structural and Tissue‐Specific Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]
Improving Hpse1-IN-1 bioavailability for in vivo use
Technical Support Center: Hpse1-IN-1
Disclaimer: this compound is a representative designation for a novel small molecule inhibitor of Heparanase-1 (HPSE). The data and protocols provided herein are illustrative and based on established principles for overcoming common bioavailability challenges with kinase inhibitors and similar compounds in preclinical research. Researchers should always validate these approaches for their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, small-molecule inhibitor of Heparanase-1 (HPSE). HPSE is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), which are key components of the extracellular matrix (ECM).[1][2][3] By degrading the ECM, HPSE facilitates cell invasion and metastasis, and also releases a variety of growth factors and cytokines that promote tumor growth and angiogenesis.[1][2][4] this compound is designed to inhibit this enzymatic activity, thereby restoring ECM integrity and reducing tumor progression.
Q2: I am observing potent in vitro activity with this compound, but the in vivo efficacy is poor. What is the likely cause?
A common reason for this discrepancy is poor oral bioavailability.[5] This means that after administration, an insufficient concentration of the active compound reaches the systemic circulation to engage the target effectively.[6][7] Key factors contributing to low bioavailability include poor aqueous solubility, low permeability across the gut wall, and rapid first-pass metabolism in the liver.[5] A pilot pharmacokinetic (PK) study is essential to determine the exposure levels of this compound in vivo.[6]
Q3: What are the initial steps to improve the bioavailability of this compound?
The first step is to address the formulation. Many small molecule inhibitors are highly lipophilic and have poor solubility in aqueous solutions.[6] Developing a suitable formulation using excipients such as co-solvents, surfactants, or complexing agents can significantly improve solubility and absorption.[6][7][8] It is critical to select a vehicle that can maintain the compound in a solubilized or finely suspended state for administration.
Q4: What is a suitable starting dose for in vivo efficacy studies?
The starting dose should be determined after establishing the Maximum Tolerated Dose (MTD).[6] The MTD is the highest dose that does not cause unacceptable toxicity.[6] Efficacy studies should then be conducted at several dose levels below the MTD.[6] The goal is to find a dose that provides sustained plasma concentrations above the in vitro IC90 value for the duration of the experiment.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during formulation preparation or upon administration.
-
Question: My compound is crashing out of my vehicle. How can I improve its solubility?
-
Answer: this compound is poorly soluble in water. A multi-component vehicle is often necessary. Refer to the data in Table 1 for solubility in common preclinical vehicles. A common strategy is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it into the final aqueous vehicle containing solubilizing agents like PEG400 or Tween 80.[6][9] Always add the DMSO stock solution to the aqueous vehicle slowly while vortexing to prevent precipitation.
-
-
Question: The formulation is clear initially but may be precipitating in the animal's stomach. How can I check this?
-
Answer: This is known as in vivo precipitation. You can test the stability of your formulation in simulated gastric fluid (SGF) in vitro before administration. If precipitation occurs, consider using a formulation that forms a stable suspension or a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), which can improve absorption.
-
Issue 2: Plasma concentrations of this compound are very low or undetectable after oral dosing.
-
Question: We administered a high dose but the PK analysis shows minimal exposure. What's wrong?
-
Answer: This points to either very poor absorption or rapid metabolism.
-
Review your formulation: As discussed in Issue 1, ensure the compound is fully solubilized. See Table 2 for a comparison of PK parameters with different formulations.
-
Assess permeability: The compound may have low permeability across the intestinal wall. An in vitro Caco-2 permeability assay can assess this.
-
Investigate metabolism: this compound might be undergoing extensive first-pass metabolism in the liver. An in vitro liver microsomal stability assay can determine the metabolic rate. If metabolism is high, alternative routes of administration (e.g., intraperitoneal injection) that bypass the liver may be necessary for initial efficacy studies.
-
-
Issue 3: I am seeing high variability in tumor growth inhibition between animals in the same treatment group.
-
Question: Why are the results so inconsistent even at the same dose?
-
Answer: High inter-animal variability can obscure the true effect of the compound.
-
Dosing Accuracy: Ensure your formulation is homogenous and that you are administering the correct volume consistently. For oral gavage, use appropriate, calibrated feeding needles.[6]
-
Formulation Stability: Check that your compound is not settling or precipitating in the dosing vehicle over time. Prepare the formulation fresh daily if its stability is uncertain.
-
Animal Factors: Differences in food intake can affect the absorption of orally administered drugs. Ensure consistent feeding schedules.
-
Perform a Pilot PK Study: A small satellite group of animals can be used to measure plasma concentrations at a few time points to correlate exposure with efficacy in individual animals.[6]
-
-
Quantitative Data Presentation
Table 1: Solubility of this compound in Common Preclinical Vehicles
| Vehicle Composition | Solvent System | Solubility (mg/mL) | Remarks |
| 100% Water | Aqueous | < 0.01 | Practically Insoluble |
| 0.5% CMC in Water | Aqueous Suspension | < 0.1 | Forms a poor suspension |
| 10% DMSO / 90% Saline | Co-solvent | 0.5 | Prone to precipitation upon standing |
| 10% DMSO / 40% PEG400 / 50% Water | Co-solvent | 5.0 | Clear solution, suitable for IV/IP |
| 5% DMSO / 5% Solutol HS 15 / 90% Water | Micellar Solution | 10.0 | Stable, clear solution suitable for oral gavage |
| 20% Captisol® in Water | Complexation Vehicle | 15.0 | Clear solution, enhances solubility |
Table 2: Comparative Pharmacokinetic (PK) Parameters of this compound in Mice (Oral Gavage, 25 mg/kg)
| Formulation Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Oral Bioavailability (%) |
| 0.5% CMC in Water | 45 ± 15 | 2.0 | 150 ± 55 | < 2% |
| 10% DMSO / 40% PEG400 / 50% Water | 350 ± 90 | 1.0 | 1,800 ± 450 | 18% |
| 20% Captisol® in Water | 980 ± 210 | 0.5 | 5,500 ± 1,100 | 54% |
Experimental Protocols
Protocol 1: Preparation of an Oral Gavage Formulation using Captisol®
-
Objective: To prepare a 5 mg/mL solution of this compound in a 20% Captisol® vehicle for oral administration in mice.
-
Materials:
-
This compound powder
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
Sterile Water for Injection
-
Sterile conical tubes, magnetic stirrer, and stir bar
-
-
Procedure:
-
Prepare the vehicle: Weigh the required amount of Captisol® and dissolve it in sterile water to achieve a final concentration of 20% (w/v). For example, to make 10 mL of vehicle, dissolve 2 g of Captisol® in a final volume of 10 mL of water. Gently warm and stir until fully dissolved.
-
Weigh the required amount of this compound powder. To make 10 mL of a 5 mg/mL solution, you will need 50 mg of the compound.
-
Slowly add the this compound powder to the 20% Captisol® vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for 30-60 minutes at room temperature until the powder is completely dissolved, resulting in a clear solution.
-
Visually inspect the solution for any particulate matter. If present, the solution can be filtered through a 0.22 µm filter if necessary, but this may cause loss of compound.
-
The final dosing volume for a 25 mg/kg dose in a 20 g mouse would be 100 µL (Dose Volume = (Weight of mouse in kg * Dose in mg/kg) / Concentration in mg/mL).
-
Protocol 2: Workflow for a Pilot Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the plasma concentration-time profile of this compound after a single oral dose.
-
Animal Model: Male C57BL/6 mice (n=3 per time point), 8-10 weeks old.
-
Procedure:
-
Fast mice for 4 hours prior to dosing (water ad libitum).
-
Administer this compound via oral gavage at the desired dose (e.g., 25 mg/kg) using the prepared formulation. Record the exact time of dosing for each animal.
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (~50-100 µL) via submandibular or saphenous vein puncture.
-
Place blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood immediately by centrifuging at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Plot the mean plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Simplified Heparanase (HPSE) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for systematically improving the in vivo bioavailability of this compound.
Caption: A decision tree for troubleshooting sources of poor in vivo efficacy.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis [frontiersin.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Hpse1-IN-1 long-term stability in DMSO
Welcome to the technical support center for Hpse1-IN-1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of this compound, a selective inhibitor of Heparanase-1 (HPSE1). Here you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: For optimal results, we recommend dissolving this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For most applications, a stock solution of 10 mM is a good starting point. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q2: How should I store the this compound stock solution in DMSO for long-term use?
A2: To ensure the long-term stability of your this compound stock solution, it is crucial to store it in small aliquots at -20°C or, for extended periods, at -80°C.[2] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[3] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[3]
Q3: My this compound in DMSO precipitated when I diluted it in my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution in aqueous solutions is a common issue with compounds dissolved in DMSO.[1] To prevent this, it is best to perform serial dilutions of your DMSO stock solution in DMSO first, before adding the final, more diluted sample to your aqueous buffer or cell culture medium.[1] Aim for a final DMSO concentration in your experiment that is 0.5% or lower to avoid solvent-induced cellular toxicity.[2]
Q4: Can I store diluted aqueous solutions of this compound for later use?
A4: It is generally not recommended to store aqueous solutions of small molecule inhibitors for extended periods, as they are more susceptible to degradation.[3] Aqueous solutions should ideally be prepared fresh for each experiment and used within 24 hours.[3]
Q5: The vial of powdered this compound appears to be empty. Is there a problem?
A5: Small quantities of lyophilized compounds can be difficult to see as they may form a thin film on the vial's walls or bottom.[2][3] This is normal. Proceed with dissolving the compound by adding the appropriate volume of DMSO directly to the vial and ensuring all surfaces are washed by the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibitory effect observed | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles may have led to the degradation of this compound. 2. Precipitation: The inhibitor may have precipitated out of the aqueous solution. 3. Incorrect Concentration: Errors in calculation or dilution may have resulted in a lower-than-expected final concentration. | 1. Use a fresh aliquot: Thaw a new aliquot of your this compound stock solution. For critical experiments, consider preparing a fresh stock solution from powder. 2. Check for precipitation: Visually inspect your final experimental solution for any precipitate. If observed, refer to the FAQ on preventing precipitation. Consider further dilution in DMSO before adding to the aqueous medium.[1] 3. Verify calculations: Double-check all calculations for preparing the stock and working solutions. |
| High background signal or off-target effects | 1. High DMSO Concentration: The final concentration of DMSO in the experiment may be too high, causing cellular stress or other non-specific effects. 2. Inhibitor Concentration Too High: The concentration of this compound used may be causing off-target effects. | 1. Include a vehicle control: Always include a control group treated with the same final concentration of DMSO without the inhibitor.[1] Ensure the final DMSO concentration is below 0.5%.[2] 2. Perform a dose-response curve: Determine the optimal concentration of this compound that gives the desired inhibitory effect with minimal off-target effects by testing a range of concentrations. |
| Variability between experiments | 1. Inconsistent Aliquoting: Using a large stock vial repeatedly can introduce variability due to multiple freeze-thaw cycles. 2. Age of Stock Solution: The stability of the inhibitor in DMSO may decrease over extended periods. | 1. Aliquot stock solutions: Prepare small, single-use aliquots of your this compound stock solution to ensure consistency between experiments.[2] 2. Prepare fresh stock solutions periodically: For long-term projects, it is advisable to prepare fresh stock solutions from the powdered compound every few months. |
Long-Term Stability of Small Molecules in DMSO (General Guidance)
While specific long-term stability data for this compound in DMSO is not publicly available, the following table summarizes general stability expectations for small molecule inhibitors stored in DMSO based on common laboratory practices.
| Storage Condition | Typical Stability Duration | Key Considerations |
| -20°C | Up to 3-6 months[2][3] | Minimize freeze-thaw cycles. Use tightly sealed vials to prevent moisture absorption by DMSO.[4] |
| -80°C | Up to 6 months or longer[2] | Preferred for longer-term storage to maximize stability. |
| 4°C | Short-term only (days to weeks) | Not recommended for long-term storage as degradation can occur more rapidly. |
| Room Temperature | Not recommended | Prone to faster degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (to be determined based on this compound's properties)
-
-20°C and -80°C freezers
-
Microcentrifuge tubes
Methodology:
-
Prepare a fresh stock solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This will serve as your time-zero (T=0) reference.
-
Initial Analysis (T=0): Immediately analyze a sample of the fresh stock solution by HPLC. This will provide the initial purity and peak area of the compound.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple microcentrifuge tubes. Store these aliquots at the desired temperatures to be tested (e.g., -20°C and -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.
-
HPLC Analysis: Allow the aliquot to thaw completely at room temperature. Analyze the sample by HPLC using the same method as the T=0 sample.
-
Data Analysis: Compare the purity and peak area of the stored samples to the T=0 reference. A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability under those storage conditions.
Visualizations
Heparanase-1 Signaling Pathway
References
Validation & Comparative
A Comparative Guide to Heparanase-1 Inhibitors: Hpse1-IN-1 (Featuring Acidic Isophthalamide Derivative 63) vs. Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of heparanase-1 (HPSE1) inhibitors, with a focus on a potent small molecule, here represented by the acidic isophthalamide derivative 63 as a stand-in for the conceptual "Hpse1-IN-1", against other significant inhibitors in the field. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for research and development.
Introduction to Heparanase-1 Inhibition
Heparanase-1 is an endo-β-D-glucuronidase that plays a crucial role in remodeling the extracellular matrix (ECM) by cleaving heparan sulfate proteoglycans (HSPGs).[1] This activity releases a variety of growth factors and cytokines, promoting cellular proliferation, migration, and angiogenesis.[2] Upregulation of heparanase-1 is strongly associated with cancer progression and metastasis, making it a prime target for therapeutic intervention.[3][4] Inhibition of heparanase-1 is a promising strategy to disrupt the tumor microenvironment and impede cancer cell dissemination.[5]
Quantitative Comparison of Heparanase-1 Inhibitors
The following table summarizes the in vitro potency of selected heparanase-1 inhibitors, including small molecules and heparin mimetics that have undergone clinical investigation.
| Inhibitor Name/Type | Chemical Class | IC50 (Heparanase Inhibition) | Key Features |
| Acidic Isophthalamide Derivative 63 | Small Molecule | 0.12 µM[6][7] | High potency for a small molecule inhibitor. Represents a novel chemical class of heparanase inhibitors.[6] |
| OGT 2115 | Small Molecule | 0.4 µM | Cell-permeable and orally active, with demonstrated anti-angiogenic properties. |
| SST0001 (Roneparstat) | Heparin Mimetic | ~3 nM | A potent, non-anticoagulant, chemically modified heparin that has been evaluated in clinical trials. |
| PI-88 (Muparfostat) | Heparin Mimetic | Not specified in snippets | One of the first heparanase inhibitors to enter clinical trials. A mixture of sulfated oligosaccharides. |
In Vivo Efficacy of Heparanase-1 Inhibitors
The table below outlines the demonstrated in vivo anti-tumor and anti-metastatic effects of selected heparanase-1 inhibitors in preclinical cancer models.
| Inhibitor Name | Cancer Model | Administration | Key Findings |
| PG545 (Pixatimod) | Orthotopic mesothelioma (MSTO-211H cells) in SCID mice | 400 µ g/mouse , once a week | Significantly more effective than cisplatin in inhibiting tumor growth and prolonging survival.[8] |
| SST0001 (Roneparstat) | Murine breast carcinoma | Not specified | Exhibited potent anti-metastatic activity as a single agent and in combination with chemotherapy.[8] |
| M402 (Necuparanib) | Murine breast carcinoma | Not specified | Showed potent anti-metastatic activity and prolonged survival, both alone and in combination with chemotherapy.[8] |
| Anti-heparanase siRNA | Mouse B16-BL6 melanoma | Vector-based stable expression | Tumors were less vascularized and less metastatic, leading to longer survival in mice.[9] |
Mechanism of Action
Heparanase-1 inhibitors function through various mechanisms to block the enzymatic activity of heparanase and its downstream effects.
-
Small-Molecule Inhibitors (e.g., Acidic Isophthalamide Derivative 63, OGT 2115): These inhibitors typically act as competitive or non-competitive inhibitors that bind to the active site or allosteric sites of the heparanase enzyme, preventing it from cleaving heparan sulfate chains. Their smaller size may offer advantages in terms of oral bioavailability and cell permeability.
-
Heparin Mimetics (e.g., SST0001, PI-88): These larger, polysulfated molecules mimic the structure of heparan sulfate, the natural substrate of heparanase. They act as competitive inhibitors by binding to the enzyme's active site with high affinity, thereby preventing the degradation of endogenous heparan sulfate proteoglycans.
Experimental Protocols
In Vitro Heparanase Activity Assay (FRET-based)
This protocol describes a common method for measuring heparanase activity and the inhibitory potential of compounds using a Förster Resonance Energy Transfer (FRET) substrate.
-
Substrate Preparation: A heparan sulfate or heparin substrate is dually labeled with a FRET pair, such as a fluorophore (e.g., Europium cryptate) and a quencher (e.g., XL665-labeled streptavidin).[10]
-
Reaction Setup: Recombinant human heparanase is incubated with the test inhibitor at various concentrations in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Initiation and Incubation: The enzymatic reaction is initiated by the addition of the FRET-labeled substrate. The reaction mixture is incubated at 37°C for a defined period.
-
Detection: The fluorescence signal is measured using a microplate reader. In the absence of inhibition, heparanase cleaves the substrate, separating the fluorophore and quencher and leading to an increase in fluorescence. The degree of inhibition is proportional to the reduction in the fluorescence signal.[11]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of heparanase activity (IC50) is calculated from the dose-response curve.
In Vivo Tumor Growth and Metastasis Model
This protocol outlines a general procedure for evaluating the efficacy of heparanase inhibitors in a murine cancer model.
-
Cell Line and Animal Model: A suitable cancer cell line (e.g., MSTO-211H human mesothelioma cells) is chosen, and an appropriate immunodeficient mouse model (e.g., SCID mice) is used.[8]
-
Tumor Cell Implantation: A defined number of cancer cells (e.g., 2 x 10^6) are implanted into the mice, either subcutaneously or orthotopically.[8]
-
Inhibitor Administration: Once tumors are established, the heparanase inhibitor is administered to the mice according to a predetermined schedule and dosage (e.g., 400 µ g/mouse , once a week, intraperitoneally). A control group receives a vehicle solution.[8]
-
Monitoring Tumor Growth: Tumor growth is monitored regularly using methods such as caliper measurements for subcutaneous tumors or in vivo imaging systems (e.g., IVIS) for luciferase-labeled cells.[8]
-
Assessment of Metastasis: At the end of the study, tissues such as the lungs and liver are harvested to assess the extent of metastasis.
-
Data Analysis: Tumor growth curves and survival data are analyzed to determine the efficacy of the inhibitor compared to the control group.
Visualizations
Caption: Heparanase-1 mediated release of growth factors and subsequent cell signaling.
Caption: Experimental workflow for evaluating heparanase-1 inhibitors.
References
- 1. Heparanase, cell signaling, and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. The Heparanase Regulatory Network in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis [frontiersin.org]
- 5. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New classes of potent heparanase inhibitors from ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Heparanase Inhibitors in Oncology: Roneparstat vs. General HPSE1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Roneparstat, a prominent heparanase inhibitor, with the broader therapeutic strategy of heparanase-1 (HPSE1) inhibition in various cancer models. Due to the limited specific public data on a compound named "Hpse1-IN-1," this document will address the effects of general HPSE1 inhibition as a benchmark for comparison against the extensive preclinical and clinical data available for Roneparstat.
Introduction to Heparanase Inhibition in Cancer
Heparanase (HPSE1) is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces.[1][2] Upregulation of HPSE1 is strongly correlated with increased tumor growth, metastasis, angiogenesis, and poor prognosis in a variety of cancers.[3][4][5] By degrading heparan sulfate, HPSE1 facilitates the release of growth factors and cytokines stored in the ECM, promoting cell proliferation and angiogenesis.[1][4] It also participates in ECM remodeling, which is crucial for tumor cell invasion and metastasis.[4][6] The multifaceted role of HPSE1 in cancer progression has made it an attractive therapeutic target.[3][7]
Roneparstat (SST0001) is a non-anticoagulant, N-acetylated, and glycol-split heparin derivative that acts as a potent competitive inhibitor of heparanase.[8][9] It has been extensively studied in preclinical and clinical settings, particularly in multiple myeloma.[8][9]
Comparative Efficacy and Mechanism of Action
This section compares the in vitro and in vivo efficacy of Roneparstat with the effects observed upon general inhibition or knockdown of HPSE1.
In Vitro Studies
| Parameter | Roneparstat | General HPSE1 Inhibition (via shRNA/siRNA) | Citation(s) |
| Cell Proliferation | Inhibition of proliferation in various cancer cell lines, including sarcoma and multiple myeloma. | Decreased cell proliferation in colorectal and oral squamous cell carcinoma cell lines. | [10],[4],[3] |
| Invasion & Migration | Inhibition of invasion in sarcoma and colorectal cancer cells. | Suppression of migration and invasion in oral squamous cell carcinoma and colorectal cancer cells. | [10],[6],[3] |
| Angiogenesis | Reduction of angiogenesis-related molecules released by sarcoma cells. | Reduced vascular endothelial growth in conditioned medium from HPSE1-downregulated oral cancer cells. | [10],[3] |
| Apoptosis | Induction of apoptosis in sarcoma xenografts. | Increased apoptosis in oral squamous cell carcinoma cells upon HPSE1 abrogation. | [10],[3] |
In Vivo Studies
| Cancer Model | Roneparstat Treatment | General HPSE1 Knockdown | Citation(s) |
| Multiple Myeloma | Significant anti-myeloma effect in murine models, alone or in combination with dexamethasone, bortezomib, or melphalan. | Not explicitly detailed, but HPSE1 is a master regulator of aggressive tumor behavior in preclinical MM models. | [9][11] |
| Sarcoma | Antitumor activity in preclinical sarcoma models. | Not available. | [10] |
| Colorectal Cancer | Not explicitly detailed for Roneparstat. | Suppressed tumor growth and liver metastasis in vivo. | [4][6] |
| Breast Cancer Metastasis | In a B16 melanoma and 4T1 mammary carcinoma lung metastasis model, Roneparstat showed comparable antimetastatic efficacy to a novel covalent HPSE inhibitor. | Not available. | [12] |
Signaling Pathways
HPSE1 inhibition, either by Roneparstat or genetic knockdown, impacts several critical signaling pathways involved in cancer progression.
Roneparstat Signaling Pathway Inhibition
Roneparstat has been shown to inhibit multiple receptor tyrosine kinases (RTKs) by interfering with the binding of heparin-binding growth factors.[10]
Figure 1. Mechanism of Roneparstat action.
General HPSE1 Inhibition Signaling Pathways
Inhibition of HPSE1 has been demonstrated to affect multiple signaling cascades, including the p38 MAPK and HIF-1α pathways.[4][13]
Figure 2. Signaling pathways affected by HPSE1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Roneparstat and HPSE1 inhibition.
Roneparstat In Vivo Murine Myeloma Model
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Cell Line: CAG human myeloma cells expressing high levels of heparanase (CAG-HPSE cells).
-
Treatment: Roneparstat administered alone or in combination with agents like bortezomib or melphalan.
-
Endpoint: Assessment of tumor burden.
-
Reference: This protocol is based on the description of preclinical studies that formed the basis for the Phase I clinical trial of Roneparstat.[9][11]
HPSE1 Knockdown In Vivo Colorectal Cancer Model
-
Animal Model: Nude mice.
-
Cell Line: SW480 colorectal cancer cells with stable HPSE1 knockdown (shHPSE).
-
Procedure: Subcutaneous injection of shHPSE or control cells. For metastasis studies, cells are injected into the spleen.
-
Endpoints: Tumor volume measurement for primary tumor growth. Liver metastasis assessment by counting metastatic nodules.
-
Reference: This protocol is a general representation of in vivo knockdown studies.[4][6]
Figure 3. Comparative experimental workflows.
Clinical Development of Roneparstat
Roneparstat has undergone a Phase I clinical trial in patients with relapsed/refractory multiple myeloma.[9][11] The study established a good safety and tolerability profile.[9][11] While single-agent efficacy was limited in a heavily pretreated population, the preclinical data showing synergy with other anti-myeloma agents supports its further investigation in combination therapies.[9][11]
| Clinical Trial Phase | Indication | Key Findings | Citation(s) |
| Phase I | Relapsed/Refractory Multiple Myeloma | Excellent safety and tolerability profile. Limited single-agent efficacy in heavily pretreated patients. One partial response and nine cases of stable disease were observed out of 17 evaluable patients. | [9][11] |
Conclusion
Both direct inhibition of heparanase with Roneparstat and general HPSE1 knockdown demonstrate significant anti-cancer effects in preclinical models, including inhibition of tumor growth, invasion, and angiogenesis. Roneparstat has the advantage of extensive characterization and progression into clinical trials, providing valuable safety and pharmacokinetic data. The convergence of data from both specific drug studies and general gene silencing experiments strongly validates HPSE1 as a critical target in oncology. Future research should focus on combination strategies and the exploration of heparanase inhibitors in a wider range of solid and hematological malignancies.
References
- 1. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Heparanase 1 Upregulation Promotes Tumor Progression and Is a Predictor of Low Survival for Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparanase is a novel biomarker for immune infiltration and prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis [frontiersin.org]
- 7. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roneparstat: Development, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of the heparanase inhibitor roneparstat: an innovative approach for ultiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor efficacy of the heparan sulfate mimic roneparstat (SST0001) against sarcoma models involves multi-target inhibition of receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. haematologica.org [haematologica.org]
- 12. grtc.ucsd.edu [grtc.ucsd.edu]
- 13. Heparanase promotes radiation resistance of cervical cancer by upregulating hypoxia inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of Hpse1-IN-1: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in the validation process. This guide provides a framework for assessing the target engagement of Hpse1-IN-1, a putative inhibitor of heparanase-1 (HPSE1), and compares its potential performance with other known HPSE1 inhibitors. The experimental data for this compound is presented as a template to be populated as it becomes available.
Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that plays a pivotal role in remodeling the extracellular matrix (ECM) by cleaving heparan sulfate proteoglycans.[1][2] This enzymatic activity is implicated in a variety of pathological processes, including cancer metastasis, inflammation, and angiogenesis, making HPSE1 an attractive therapeutic target.[3][4][5] this compound has been identified as a potential inhibitor of this crucial enzyme. This guide outlines the key experimental approaches to validate its engagement with HPSE1 in a cellular environment.
Comparative Analysis of HPSE1 Inhibitors
To objectively evaluate the efficacy of this compound, it is essential to compare its performance against established HPSE1 inhibitors. The following table summarizes the inhibitory potency of several known compounds.
| Compound Name | Type | IC50 Value | Reference |
| This compound | Small Molecule | Data not available | - |
| SST0001 (Roneparstat) | Heparin Derivative | Sub-nanomolar | [1] |
| PI-88 (Muparfostat) | Heparan Sulfate Mimetic | 0.98 µM | [1] |
| M402 (Necuparanib) | Modified Heparin | 5 µg/mL | [1] |
| Sulodexide | Glycosaminoglycan | 5 µg/mL | [1] |
| OGT 2115 | Small Molecule | Qualitative inhibition | [6] |
Experimental Validation of Target Engagement
Two primary methodologies are recommended to confirm the direct interaction of this compound with HPSE1 in cells: a functional enzymatic assay to measure the inhibition of HPSE1 activity and a biophysical assay to confirm direct binding.
Heparanase Activity Assay
This assay functionally assesses the ability of an inhibitor to block the enzymatic activity of HPSE1. A common method involves the use of a fluorogenic or colorimetric substrate that is cleaved by HPSE1 to produce a detectable signal.
This protocol is adapted from a method used to measure HPSE1 activity in cell lysates.[7]
-
Cell Lysate Preparation:
-
Culture cells known to express HPSE1 (e.g., specific cancer cell lines) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or control inhibitors for a predetermined time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a Bradford assay.
-
-
Enzymatic Reaction:
-
In a 96-well plate, combine the cell lysate (containing a standardized amount of protein) with a FRET-based heparan sulfate substrate.
-
The reaction buffer should be acidic (pH 4.5-5.5) to ensure optimal HPSE1 activity.
-
Incubate the plate at 37°C for a specified period, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the percentage of HPSE1 inhibition for each concentration of this compound compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
-
Cell Treatment and Heating:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest, wash, and resuspend the cells in a physiological buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated proteins by centrifugation.
-
-
Detection and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble HPSE1 in each sample by Western blotting using an HPSE1-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble HPSE1 as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizing the Molecular Context and Experimental Processes
To further aid in the understanding of this compound's mechanism and the experimental approaches to validate it, the following diagrams have been generated.
Caption: HPSE1 enzymatic activity and its inhibition by this compound.
Caption: Workflow for the FRET-based heparanase activity assay.
Caption: Workflow for the Western Blot-based CETSA.
References
- 1. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparanase-1: From Cancer Biology to a Future Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of small-molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Hpse1-IN-1 and its Potential Cross-Reactivity with Heparanase-2
For researchers, scientists, and drug development professionals, understanding the specificity of a targeted inhibitor is paramount. This guide provides a comparative analysis of Hpse1-IN-1, a selective inhibitor of Heparanase-1, and explores the potential for cross-reactivity with its close homolog, Heparanase-2. Due to the absence of direct experimental data on this specific cross-reactivity, this document outlines a proposed experimental framework to address this critical question.
Introduction to Heparanase-1 and Heparanase-2
Heparanase-1 (HPSE1) and Heparanase-2 (HPSE2) are two closely related proteins with significant structural homology. However, their biological functions are markedly different, and in some cases, opposing. HPSE1 is an endo-β-D-glucuronidase, an enzyme that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), playing a crucial role in extracellular matrix (ECM) remodeling, inflammation, and cancer metastasis.[1] Its overexpression is associated with a poor prognosis in several cancers.
Conversely, Heparanase-2 lacks this enzymatic activity.[2] While it can bind to heparan sulfate with high affinity, it does not cleave it.[3] Intriguingly, HPSE2 can act as a natural inhibitor of HPSE1, potentially by competing for heparan sulfate substrate binding and through direct protein-protein interaction.[3] This functional dichotomy makes the selective inhibition of HPSE1 a key therapeutic goal, and underscores the importance of assessing inhibitor cross-reactivity with HPSE2.
This compound: A Selective Heparanase-1 Inhibitor
This compound has been identified as a selective inhibitor of Heparanase-1.[4] It has also been shown to have moderate inhibitory activity against exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA).[4] The chemical structure of this compound is available and its co-crystal structure with HPSE1 has been determined, providing insights into its binding mode.[5]
To date, publically available literature does not contain experimental data on the cross-reactivity of this compound with Heparanase-2. Given the structural similarity between the two heparanases, investigating this potential interaction is a critical step in fully characterizing the inhibitor's specificity profile.
Comparative Overview: Heparanase-1 vs. Heparanase-2
| Feature | Heparanase-1 (HPSE1) | Heparanase-2 (HPSE2) |
| Enzymatic Activity | Endo-β-D-glucuronidase (cleaves heparan sulfate) | Inactive |
| Primary Function | ECM remodeling, cell invasion, angiogenesis, inflammation | Putative tumor suppressor, inhibitor of HPSE1 activity |
| Substrate Binding | Binds and cleaves heparan sulfate | Binds heparan sulfate with high affinity but does not cleave |
| Role in Cancer | Pro-metastatic, associated with poor prognosis | Often downregulated in cancer, may act as a tumor suppressor |
| Interaction with this compound | Inhibited by this compound | Interaction not yet experimentally determined |
Proposed Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound with Heparanase-2, a series of biochemical and biophysical assays are proposed.
Heparanase-1 Enzymatic Inhibition Assay (Control)
This assay confirms the inhibitory activity of this compound against its known target, HPSE1, and serves as a positive control.
Methodology:
-
Reagents and Materials: Recombinant human Heparanase-1, a suitable fluorogenic or colorimetric heparan sulfate substrate (e.g., fondaparinux), this compound, assay buffer (e.g., 40 mM sodium acetate, pH 5.0), and a microplate reader.
-
Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a 96-well plate, add a fixed concentration of recombinant Heparanase-1 to each well. c. Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the heparan sulfate substrate to all wells. e. Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate as a function of the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Heparanase-2 Binding Assay (Surface Plasmon Resonance - SPR)
Since Heparanase-2 is catalytically inactive, a direct binding assay is required to assess its interaction with this compound.
Methodology:
-
Reagents and Materials: Recombinant human Heparanase-2, this compound, an SPR instrument with a suitable sensor chip (e.g., CM5), and running buffer (e.g., HBS-EP+).
-
Procedure: a. Immobilize recombinant Heparanase-2 onto the surface of the SPR sensor chip via amine coupling. b. Prepare a series of dilutions of this compound in the running buffer. c. Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate. d. Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of this compound to the immobilized Heparanase-2. e. After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a stronger binding affinity.
Predicted Data Summary
The following table summarizes the expected outcomes from the proposed experiments, which would be necessary to evaluate the cross-reactivity of this compound.
| Analyte | Target Protein | Assay Type | Measured Parameter | Expected Outcome for Selectivity |
| This compound | Heparanase-1 | Enzymatic Inhibition | IC50 | Low (nanomolar to low micromolar) |
| This compound | Heparanase-2 | Binding (e.g., SPR) | KD | High (micromolar to millimolar) or No Binding Detected |
A significant difference (e.g., >100-fold) between the IC50 for Heparanase-1 and the KD for Heparanase-2 would confirm the selectivity of this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the proposed workflow for assessing the cross-reactivity of this compound.
Caption: Proposed experimental workflow for determining this compound cross-reactivity.
Signaling Pathway Context
The diagram below illustrates the opposing roles of Heparanase-1 and Heparanase-2 in the context of cancer progression, highlighting the importance of selective HPSE1 inhibition.
Caption: Opposing roles of HPSE1 and HPSE2 in the tumor microenvironment.
References
- 1. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparanase 2 Interacts with Heparan Sulfate with High Affinity and Inhibits Heparanase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 7yjc - Crystal structure of Human HPSE1 in complex with inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
A Comparative Guide to Heparanase Inhibitors in Patient-Derived Xenograft Models
A Note to the Reader: This guide provides a comparative overview of the efficacy of heparanase inhibitors in patient-derived xenograft (PDX) models. Initial searches for "Hpse1-IN-1" did not yield information on a publicly disclosed compound with this designation. Therefore, this guide focuses on two well-characterized heparanase inhibitors, PG545 (Pixatimod) and Roneparstat (SST0001) , for which preclinical data in xenograft models are available. These compounds serve as representative examples of heparanase inhibitors in development for cancer therapy.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly valuable in preclinical oncology research. They are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing a more predictive model for evaluating novel therapeutics.[1][2][3][4][5][6]
Comparative Efficacy of PG545 and Roneparstat in Xenograft Models
The following tables summarize the available quantitative data on the anti-tumor efficacy of PG545 and Roneparstat in different xenograft models. It is important to note that the data presented here are from separate studies and different cancer types, which limits a direct head-to-head comparison.
Table 1: Efficacy of PG545 in a Lung Cancer Patient-Derived Xenograft (PDX) Model
| PDX Model | Treatment | Dosage | Tumor Growth Inhibition | Notes |
| Lung Cancer | PG545 | 20 mg/kg, once weekly | >85% of cases showed tumor growth inhibition | Effective in models resistant to cisplatin; also inhibited spontaneous metastasis to lymph nodes. |
Table 2: Efficacy of Roneparstat in a Sarcoma Xenograft Model
| Xenograft Model | Treatment | Dosage | Tumor Volume Inhibition (TVI) | Notes |
| Ewing's Sarcoma (SK-N-MC) | Roneparstat | 60 mg/kg, twice daily, 5 days/week | 67% (at day 17) | Reduced activation of multiple receptor tyrosine kinases was observed. |
| Rhabdoid Tumor (A204) | Roneparstat + Irinotecan | Not specified | Significant improvement in antitumor effect | High rate of complete responses and cures observed with the combination therapy.[1][2][7][8] |
Experimental Protocols
Establishment and Use of Patient-Derived Xenografts for Efficacy Studies
The general workflow for establishing and utilizing PDX models for evaluating the efficacy of therapeutic agents such as heparanase inhibitors is as follows:
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically during surgical resection or biopsy.
-
Implantation: The tumor tissue is sectioned into small fragments (e.g., 3x3x3 mm) and implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Once the tumors reach a certain volume (e.g., 1000-1500 mm³), they are harvested and can be passaged into subsequent cohorts of mice for expansion. Early passages are preferred to maintain the characteristics of the original tumor.
-
Treatment Cohorts: When tumors in the experimental cohorts reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., PG545 or Roneparstat) is administered according to a specified dosage and schedule. A vehicle control is administered to the control group.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, biomarker analysis).
Specific Protocols for PG545 and Roneparstat Studies
PG545 in Lung Cancer PDX:
-
Mice: Immunodeficient mice.
-
Tumor Implantation: Fresh patient lung cancer tissue implanted subcutaneously.
-
Treatment: PG545 administered at 20 mg/kg subcutaneously, once weekly.
-
Efficacy Evaluation: Tumor volume measured twice weekly.
Roneparstat in Sarcoma Xenografts:
-
Mice: Immunodeficient mice.
-
Tumor Implantation: SK-N-MC Ewing's sarcoma cells implanted subcutaneously.
-
Treatment: Roneparstat administered subcutaneously at 60 mg/kg, twice daily, five days a week for four weeks.
-
Efficacy Evaluation: Tumor volume measured twice weekly. At the end of the study, tumors were excised for ex vivo analysis of receptor tyrosine kinase activation, apoptosis, and angiogenesis.[1][2][7][8]
Signaling Pathways
Heparanase inhibitors like PG545 and Roneparstat exert their anti-tumor effects through multiple mechanisms, primarily by inhibiting the enzymatic activity of heparanase and by interfering with the binding of heparin-binding growth factors to their receptors.
Heparanase-Mediated Signaling and Inhibition
Heparanase cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM). This degradation has several pro-tumorigenic consequences:
-
ECM Remodeling: Facilitates cancer cell invasion and metastasis.
-
Release of Growth Factors: Releases heparin-binding growth factors (e.g., VEGF, FGF, HGF) stored in the ECM, which then bind to their receptors on tumor and endothelial cells, promoting proliferation and angiogenesis.
-
Syndecan-1 Shedding: Heparanase can increase the shedding of syndecan-1, a cell surface HSPG, which further promotes tumor growth and angiogenesis.
PG545 and Roneparstat, as heparan sulfate mimetics, competitively inhibit heparanase activity, thereby blocking these downstream effects.
Multi-Targeting of Receptor Tyrosine Kinases by Roneparstat
In addition to inhibiting heparanase, Roneparstat has been shown to directly interfere with the activation of several receptor tyrosine kinases (RTKs) that are crucial for sarcoma pathogenesis. This multi-targeted action contributes to its anti-tumor efficacy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The heparanase inhibitor PG545 is a potent anti-lymphoma drug: Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Confirming HPSE1-Mediated Phenotypes: A Comparative Guide to a Small Molecule Inhibitor and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for confirming phenotypes mediated by Heparanase-1 (HPSE1): the use of a small molecule inhibitor, OGT 2115, and gene silencing with small interfering RNA (siRNA). This comparison is crucial for researchers investigating HPSE1's role in cancer progression and for professionals in drug development exploring HPSE1 as a therapeutic target. Here, we present supporting experimental data, detailed protocols, and visual workflows to objectively compare the performance of these two approaches in the context of inducing apoptosis in prostate cancer cells.
Data Presentation: OGT 2115 vs. MCL-1 siRNA in Prostate Cancer Cell Lines
The following table summarizes the quantitative data from experiments using the HPSE1 inhibitor OGT 2115 and siRNA targeting MCL-1, a downstream anti-apoptotic protein in the HPSE1 signaling pathway, in PC-3 and DU-145 prostate cancer cell lines. This comparison highlights the efficacy of both approaches in promoting apoptosis.
| Parameter | HPSE1 Inhibitor (OGT 2115) | MCL-1 siRNA | Cell Line |
| IC50 (Cell Viability) | 18.4 µM | Not Applicable | PC-3 |
| 90.6 µM | Not Applicable | DU-145 | |
| Apoptosis Rate (Annexin V/PI Staining) | PC-3 Cells | ||
| Control | Baseline | 7.24% (si-NC) | PC-3 |
| 20 µM OGT 2115 | 19.4% (with si-NC) | 12.8% | PC-3 |
| 20 µM OGT 2115 + si-MCL-1 | 22.64% | Not Applicable | PC-3 |
| DU-145 Cells | |||
| Control | Baseline | Not specified | DU-145 |
| 100 µM OGT 2115 | 22.68% (with si-NC) | Not specified | DU-145 |
| 100 µM OGT 2115 + si-MCL-1 | 24.63% | Not Applicable | DU-145 |
| In Vivo Tumor Growth Inhibition (PC-3 Xenograft) | Significant inhibition at 40 mg/kg | Not Assessed in this study | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Culture and Reagents
-
Cell Lines: Human prostate cancer cell lines PC-3 and DU-145 were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
-
HPSE1 Inhibitor: OGT 2115 was used as the small molecule inhibitor of HPSE1.
siRNA Transfection
-
siRNA Preparation: siRNA targeting MCL-1 (si-MCL-1) and a negative control siRNA (si-NC) were synthesized.
-
Transfection Reagent: A suitable transfection reagent (e.g., Lipofectamine 2000) was used according to the manufacturer's instructions.
-
Procedure:
-
Cells were seeded in 6-well plates and grown to 70-80% confluency.
-
siRNA and transfection reagent were separately diluted in serum-free medium.
-
The diluted siRNA and transfection reagent were mixed and incubated at room temperature for 20 minutes to allow complex formation.
-
The siRNA-transfection reagent complexes were added to the cells.
-
The final siRNA concentration was 100 nM.
-
Cells were incubated with the complexes for the desired time before further analysis.
-
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates and treated with varying concentrations of OGT 2115.
-
After the treatment period, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
PC-3 cells were treated with OGT 2115 (0, 10, 20, 40 µM) and DU-145 cells were treated with OGT 2115 (0, 25, 50, 100 µM) for 24 hours.
-
For combination experiments, cells were transfected with si-MCL-1 or si-NC prior to OGT 2115 treatment.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cells and incubated in the dark.
-
Apoptotic cells were analyzed by flow cytometry.
In Vivo Xenograft Model
-
Animal Model: Nude mice were used.
-
Tumor Cell Implantation: PC-3 cells were injected subcutaneously into the right flank of the mice.
-
Treatment: When tumors reached a volume of 30-40 mm³, mice were treated daily with OGT 2115 (40 mg/kg) or saline via gavage for 35 days.
-
Tumor Measurement: Tumor volume was measured at regular intervals.
-
Analysis: At the end of the experiment, tumors were excised for further analysis, including immunohistochemistry for Ki67 and TUNEL staining for apoptosis.
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts and procedures described, the following diagrams were generated using the DOT language.
Caption: HPSE1 signaling pathway and points of intervention.
Caption: Comparative experimental workflow.
A Head-to-Head Showdown: Hpse1-IN-1 Versus Other Small Molecule Heparanase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel heparanase inhibitor, Hpse1-IN-1, against other prominent small molecule inhibitors. This objective analysis, supported by experimental data and detailed protocols, aims to inform strategic decisions in the pursuit of effective heparanase-targeted therapeutics.
Heparanase (HPSE), an endo-β-D-glucuronidase, is a key enzyme in remodeling the extracellular matrix (ECM) and basement membranes through the cleavage of heparan sulfate chains. Its overexpression is implicated in tumor progression, metastasis, and inflammation, making it a compelling therapeutic target.[1][2] In recent years, significant efforts have been directed towards the development of small molecule heparanase inhibitors. This guide focuses on a head-to-head comparison of this compound, a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative, with other notable small molecule and heparin-mimetic inhibitors.[3][4]
Quantitative Comparison of Heparanase Inhibitors
The inhibitory potency of this compound and other selected compounds against heparanase is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various studies. It is crucial to consider that direct comparison of absolute IC50 values can be influenced by variations in experimental assays and conditions.
| Inhibitor | Type | Target | IC50 | Reference |
| This compound (compound 18) | Small Molecule | HPSE1 | 0.018 µM | [4] |
| OGT 2115 | Small Molecule | Heparanase | 0.4 µM | [5][6] |
| SST0001 (Roneparstat) | Heparin Mimetic | Heparanase | Sub-nanomolar | [1][7][8][9] |
| PI-88 (Muparfostat) | Heparin Mimetic | Heparanase | ~1 µM | [1][10][11][12] |
| M402 (Necuparanib) | Heparin Mimetic | Heparanase | ~5 µg/mL | [1][13][14][15] |
| PG545 (Pixatimod) | Heparin Mimetic | Heparanase | 4.44–6 nM (Ki) | [16][17][18][19][20] |
Note: The IC50 value for M402 is provided in µg/mL. Direct conversion to molarity is not possible without the exact molecular weight, which can vary for heparin-based molecules.
In-Depth Look at this compound
This compound has emerged as a potent and selective inhibitor of Heparanase-1 (HPSE1). A key study highlighted its improved inhibitory activity and selectivity over related enzymes like exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA).[4] The inhibitory activities of this compound (referred to as compound 18 in the primary literature) against HPSE1, GUSβ, and GBA were determined to be 0.018 µM, 0.839 µM, and 0.439 µM, respectively, demonstrating a significant selectivity for HPSE1.[4]
Experimental Methodologies: A Closer Examination
The evaluation of heparanase inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
In Vitro Heparanase Activity Assay (Fondaparinux-based Colorimetric Method)
This assay is widely used for its simplicity and reliability in screening and kinetic analysis of heparanase inhibitors.[21][22][23]
Principle: The assay utilizes the synthetic pentasaccharide fondaparinux as a substrate for heparanase. Cleavage of fondaparinux by heparanase generates a new reducing end. This reducing end is then detected colorimetrically using a tetrazolium salt, such as WST-1, which is reduced to a formazan dye with a measurable absorbance. The intensity of the color is directly proportional to the heparanase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant human heparanase to the reaction buffer. For inhibitor testing, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding fondaparinux to the wells.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 1-4 hours).
-
Detection: Add the WST-1 reagent and an electron mediator (e.g., 1-methoxy PMS) to each well.
-
Absorbance Reading: Incubate for a further period (e.g., 30-60 minutes) at 37°C and then measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated wells to the control (enzyme without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Heparanase Activity Assay
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by considering factors like cell permeability and off-target effects.
Principle: This assay often involves culturing cells that overexpress heparanase and measuring the degradation of a labeled heparan sulfate (HS) substrate in the culture medium or on the cell surface.
Protocol:
-
Cell Culture: Plate cells known to express high levels of heparanase (e.g., U87 glioblastoma cells) in a 96-well plate and allow them to adhere.[24]
-
Inhibitor Treatment: Treat the cells with varying concentrations of the heparanase inhibitor for a predetermined time.
-
Substrate Addition: Add a labeled HS substrate (e.g., biotinylated or fluorescently labeled HS) to the cell culture medium.
-
Incubation: Incubate the cells with the substrate for a period that allows for significant degradation by heparanase.
-
Quantification of Degradation:
-
For secreted heparanase: Collect the cell culture supernatant and quantify the amount of degraded, labeled HS fragments. This can be done using techniques like ELISA, where the remaining intact labeled HS is captured on a plate coated with an HS-binding protein (e.g., FGF2), and the unbound, degraded fragments are washed away.[25]
-
For cell-surface heparanase: Lyse the cells and quantify the amount of labeled HS associated with the cell layer.
-
-
Data Analysis: Calculate the percentage of inhibition based on the reduction in HS degradation in the presence of the inhibitor compared to the untreated control. Determine the IC50 value as described for the in vitro assay.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the context of heparanase inhibition, the following diagrams, generated using the Graphviz DOT language, illustrate the heparanase signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of small-molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based lead optimization to improve potency and selectivity of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid series of heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. pnas.org [pnas.org]
- 8. Phase I study of the heparanase inhibitor roneparstat: an innovative approach for ultiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SST0001, a chemically modified heparin, inhibits myeloma growth and angiogenesis via disruption of the heparanase/syndecan-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heparanase: a target for drug discovery in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI-88 and Related Heparan Sulfate Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M402, a Novel Heparan Sulfate Mimetic, Targets Multiple Pathways Implicated in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural Insights into Pixatimod (PG545) Inhibition of Heparanase, a Key Enzyme in Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PG545, a Heparan Sulfate Mimetic, Reduces Heparanase Expression In Vivo, Blocks Spontaneous Metastases and Enhances Overall Survival in the 4T1 Breast Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PG545, a Heparan Sulfate Mimetic, Reduces Heparanase Expression In Vivo, Blocks Spontaneous Metastases and Enhances Overall Survival in the 4T1 Breast Carcinoma Model | PLOS One [journals.plos.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of a colorimetric assay for heparanase activity suitable for kinetic analysis and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. escholarship.org [escholarship.org]
Safety Operating Guide
Navigating the Disposal of Hpse1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Hpse1-IN-1, a selective inhibitor of Heparanase-1. While specific institutional protocols should always be followed, this document outlines the core principles and practices for managing this compound as chemical waste.
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, is governed by a hierarchy of regulations and best practices designed to minimize risk to personnel and the environment. Key principles include:
-
Segregation : Never mix incompatible waste streams.[1][2] Chemical wastes should be separated by their general type, such as flammables, poisons, acids, and bases.[1]
-
Labeling : All waste containers must be clearly and accurately labeled with their contents.
-
Containment : Use appropriate, sealed, and leak-proof containers for waste collection.[3][4]
-
Institutional Guidelines : Always adhere to your institution's specific hazardous waste disposal procedures.[5][6]
-
Regulatory Compliance : Ensure all disposal practices comply with local, state, and federal regulations.
This compound: Properties and Handling
This compound is a selective inhibitor of Heparanase-1 (HPSE1) and also shows moderate inhibitory activity against exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA).[7] As with any research chemical, it should be handled with care, using appropriate personal protective equipment (PPE).
| Property | Information | Source |
| Molecular Formula | C30H30N2O6 | [7] |
| Molecular Weight | 514.57 | [7] |
| CAS Number | 2876926-29-1 | [7] |
| Storage | Recommended storage conditions are provided in the Certificate of Analysis. | [7] |
| Shipping | Typically shipped at room temperature in the continental US. | [7] |
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste unless explicitly classified as non-hazardous by a safety data sheet (SDS) or your institution's EHS department.
-
This includes the pure compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).
-
-
Segregation :
-
Container Selection and Labeling :
-
Use a container that is compatible with the chemical. For solid waste, a sturdy, sealable container is appropriate. For liquid waste, use a leak-proof bottle, often provided by your EHS office.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". List all constituents of the waste, including solvents and their approximate concentrations.
-
-
Accumulation and Storage :
-
Disposal of Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][8]
-
The first rinsate must be collected and disposed of as hazardous waste.[4][8] Subsequent rinses may be disposable down the drain, but confirm this with your EHS office.[8]
-
After rinsing, deface or remove the original label and dispose of the container as regular trash or according to your institution's recycling program.[4][5]
-
-
Request for Pickup :
-
Once the waste container is full, or if it has been in storage for a specified time limit (e.g., one year for partially filled containers in an SAA), arrange for its collection by your institution's hazardous waste management team.[1]
-
Experimental Workflow and Waste Generation
The typical use of this compound in a research setting involves its application in various biological assays to study the effects of heparanase inhibition.
Caption: Experimental workflow from reagent preparation to waste disposal.
This diagram illustrates the points at which this compound waste is generated during a typical laboratory experiment. Both solid materials and liquid solutions containing the compound must be collected as hazardous waste.
Signaling Pathway Context
This compound is designed to inhibit heparanase (HPSE1), an enzyme involved in extracellular matrix (ECM) degradation. By blocking HPSE1, the inhibitor can affect various signaling pathways that are dependent on the integrity of the ECM and the release of heparan sulfate-bound growth factors.
Caption: Inhibition of the HPSE1 signaling pathway by this compound.
Understanding the mechanism of action of this compound reinforces the need for careful handling and disposal to prevent unintended environmental exposure and biological effects.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound and contribute to a secure laboratory environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Handling of Hpse1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel heparanase-1 inhibitor, Hpse1-IN-1, a robust understanding of safety protocols and handling procedures is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on standard practices for handling potent, research-grade enzyme inhibitors.
Immediate Safety and Personal Protective Equipment (PPE)
The primary goal when handling any novel compound is to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All work involving the handling of this compound in its powdered form or in volatile solvents should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1]
Administrative Controls:
-
Restricted Access: The area where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.
-
Training: All personnel must be trained on the potential hazards of and safe handling procedures for potent chemical compounds.
-
Contingency Plans: Emergency procedures for spills, exposures, and other incidents must be established and clearly communicated.
Personal Protective Equipment (PPE) Summary:
The following table summarizes the recommended PPE for various procedures involving this compound.
| Procedure | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Powder) | - Disposable lab coat with tight cuffs- Nitrile or neoprene gloves (double-gloving recommended)- ANSI-approved safety goggles with side shields or a face shield- NIOSH-approved respirator (e.g., N95 or higher) |
| Solution Preparation and Handling | - Disposable lab coat- Nitrile or neoprene gloves- ANSI-approved safety goggles |
| Cell Culture and In Vitro Assays | - Lab coat- Nitrile gloves- Safety glasses |
| Animal Dosing and Handling | - Disposable gown- Double gloves (nitrile or neoprene)- Safety goggles and face shield- NIOSH-approved respirator (if aerosolization is possible) |
| Waste Disposal | - Lab coat- Heavy-duty nitrile or rubber gloves- Safety goggles |
Operational Plans: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the package in a designated area.
-
Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Preparation of Stock Solutions:
-
Pre-calculation: Before starting, calculate the required amount of this compound and solvent.
-
Weighing: Conduct all weighing operations of the powdered compound within a chemical fume hood. Use a dedicated, clean spatula and weighing paper.
-
Dissolving: Add the solvent to the vial containing the pre-weighed this compound. Cap the vial securely and mix by vortexing or sonication until fully dissolved. For research-grade compounds, reconstitution in a suitable solvent like DMSO is common.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use:
-
When diluting stock solutions or adding this compound to experimental setups, always wear appropriate PPE.
-
Avoid the creation of aerosols.
-
Work on a disposable absorbent bench liner to contain any potential spills.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not pour chemical waste down the drain.[2]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in an approved, puncture-resistant sharps container.
Disposal Procedure:
-
Segregate waste at the point of generation.
-
Ensure all waste containers are properly labeled with the contents (e.g., "Hazardous Waste: this compound contaminated materials").
-
Follow your institution's specific guidelines for the pickup and disposal of chemical and biomedical waste. This is typically handled by the Environmental Health & Safety (EHS) department.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent heparanase-1 inhibitor, this compound, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
